Esomeprazole magnesium trihydrate
Description
The S-isomer of omeprazole.
Structure
3D Structure of Parent
Properties
Key on ui mechanism of action |
Esomeprazole exerts its stomach acid-suppressing effects by preventing the final step in gastric acid production by covalently binding to sulfhydryl groups of cysteines found on the (H+, K+)-ATPase enzyme at the secretory surface of gastric parietal cells. This effect leads to inhibition of both basal and stimulated gastric acid secretion, irrespective of the stimulus. As the binding of esomeprazole to the (H+, K+)-ATPase enzyme is irreversible and new enzyme needs to be expressed in order to resume acid secretion, esomeprazole's duration of antisecretory effect that persists longer than 24 hours. Esomeprazole is a proton pump inhibitor that suppresses gastric acid secretion by specific inhibition of the H+/K+-ATPase in the gastric parietal cell. The S- and R-isomers of omeprazole are protonated and converted in the acidic compartment of the parietal cell forming the active inhibitor, the achiral sulphenamide. By acting specifically on the proton pump, esomeprazole blocks the final step in acid production, thus reducing gastric acidity. This effect is dose-related up to a daily dose of 20 to 40 mg and leads to inhibition of gastric acid secretion. |
|---|---|
CAS No. |
217087-09-7 |
Molecular Formula |
C34H42MgN6O9S2 |
Molecular Weight |
767.2 g/mol |
IUPAC Name |
magnesium;bis(5-methoxy-2-[(S)-(4-methoxy-3,5-dimethyl-2-pyridinyl)methylsulfinyl]benzimidazol-1-ide);trihydrate |
InChI |
InChI=1S/2C17H18N3O3S.Mg.3H2O/c2*1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;;;;/h2*5-8H,9H2,1-4H3;;3*1H2/q2*-1;+2;;;/t2*24-;;;;/m00..../s1 |
InChI Key |
VEVZQDGATGBLIC-OXLUMUBXSA-N |
Isomeric SMILES |
CC1=CN=C(C(=C1OC)C)C[S@](=O)C2=NC3=C([N-]2)C=CC(=C3)OC.CC1=CN=C(C(=C1OC)C)C[S@](=O)C2=NC3=C([N-]2)C=CC(=C3)OC.[Mg+2] |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.O.O.O.[Mg+2] |
solubility |
Very slightly soluble in water |
Synonyms |
Esomeprazole Esomeprazole Magnesium Esomeprazole Potassium Esomeprazole Sodium Esomeprazole Strontium Esomeprazole Strontium Anhydrous Nexium Strontium, Esomeprazole |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Physicochemical Properties of Esomeprazole Magnesium Trihydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of esomeprazole magnesium trihydrate. The information is curated for professionals in research and drug development, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key processes and relationships.
General Information
This compound is the S-isomer of omeprazole, a proton pump inhibitor that suppresses gastric acid secretion.[1][2] It is chemically designated as bis(5-methoxy-2-[(S)-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole-1-yl) magnesium trihydrate.[3][4] Its stability is highly dependent on pH; it is labile in acidic media but demonstrates acceptable stability under alkaline conditions.[5] This property is critical for its formulation into delayed-release dosage forms to protect it from the acidic environment of the stomach.[4][6]
Physicochemical and Spectroscopic Properties
The fundamental physicochemical and spectroscopic data for this compound are summarized below.
Table 1: General Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | (C₁₇H₁₈N₃O₃S)₂Mg · 3H₂O | [4][5] |
| Molecular Weight | 767.2 g/mol (trihydrate) 713.1 g/mol (anhydrous) | [1][5] |
| Appearance | White to slightly colored or off-white crystalline powder | [7][8][9] |
| Melting Point | Decomposes between 184-189°C | [10] |
| pKa | pKa1 = 4.2 pKa2 = 9.0 | [11] |
| Log P | 2.39 | [12] |
| Specific Optical Rotation | [α]D²⁰ = -131.5° (c=0.5%, methanol) |[7] |
Table 2: Solubility Profile
| Solvent | Solubility | Source(s) |
|---|---|---|
| Water | Slightly soluble / Sparingly soluble | [7][8][10] |
| Methanol | Soluble | [8][10] |
| Ethanol | Soluble (~1 mg/mL) | [13] |
| Dimethyl Sulfoxide (DMSO) | Soluble (~20 mg/mL) | [13] |
| Dimethylformamide (DMF) | Soluble (~25 mg/mL) | [13] |
| Heptane | Practically insoluble | [8][10] |
| 1-Butanol | Soluble (Highest solubility among tested alcohols) | [14] |
| Phosphate Buffer (pH 7.4) | 0.521 mg/mL | [12] |
| Simulated Gastric Fluid (pH 1.2) | 0.147 mg/mL |[12] |
Table 3: Spectroscopic Data
| Technique | Parameters and Observations | Source(s) |
|---|---|---|
| UV-Vis (λmax) | ~302 nm (in methanol/buffer) ~285.2 nm (in water) ~203.5 nm (in methanol) | [5][8][15][16] |
| ¹H NMR (DMSO-d6) | δ 8.25 (s, 1H), 7.37 (d, 1H), 7.02 (d, 1H), 6.60 (dd, 1H), 4.72 & 4.46 (d, 2H), 3.75 (s, 3H), 3.70 (s, 3H), 2.21(s, 6H) | [7] |
| ¹³C NMR (DMSO-d6) | δ 163.4, 161.8, 153.7, 151.9, 149.1, 147.0, 141.6, 126.5, 124.9, 117.5, 109.0, 99.4, 59.7, 55.2, 48.6, 12.9, 11.3 | [7] |
| FT-IR (Key Peaks) | 3217 cm⁻¹ (C=N group), 1613 cm⁻¹ & 1581 cm⁻¹ (carbonyl group), 108.32 cm⁻¹ (C=S bonding) |[16] |
Thermal Analysis and Crystallography
Thermal behavior and solid-state form are critical for drug stability and manufacturing. Esomeprazole magnesium exists in several polymorphic forms, including a trihydrate, dihydrate (Forms A and B), and an amorphous form.[17][18][19]
Table 4: Thermal Analysis Data | Technique | Observations | Source(s) | | :--- | :--- | :--- | | DSC | Endothermic peak around 202-205°C (amorphous form).[20] An exothermic peak characteristic of decomposition is seen around 200°C for solvated forms.[21][22][23] | | TGA | For a water/1-butanol solvate, a first mass loss of 7.6% (desolvation) is observed, followed by a second loss beginning at 200°C (decomposition).[22][24] |
Table 5: X-ray Powder Diffraction (XRPD) Data for Crystalline Trihydrate (Form II)
| 2θ Angle (±0.09) |
|---|
| 4.82 |
| 5.55 |
| 7.41 |
| 8.60 |
| 12.10 |
| 14.16 |
| 18.47 |
| 21.08 |
Data obtained with Cu Kα radiation. Source(s):[25][26]
Stability Profile
This compound is sensitive to heat, humidity, light, and acidic conditions.[11][27][28]
Table 6: Stability Data
| Condition | Observation | Source(s) |
|---|---|---|
| Acidic (pH < 4) | Rapid degradation | [7][5] |
| Alkaline (pH > 6.8) | Acceptable stability | [7][5] |
| Aqueous Buffer (pH 6.8) | Half-life of ~19-20 hours at 25°C Half-life of ~8-10 hours at 37°C | [7][6] |
| Oxidative Stress | Significant degradation | [29] |
| Accelerated Stability (40°C / 75% RH) | Used for stability evaluation over 6 months | [11][27][28][30] |
| Long-Term Stability (25°C / 60% RH) | Used for stability evaluation over 3 years |[11][30] |
Experimental Protocols
Detailed methodologies are crucial for the replication of results and for quality control.
This method is for the quantitative determination of esomeprazole magnesium in pharmaceutical dosage forms.
-
Instrumentation : A standard HPLC system with a UV detector.
-
Column : Zorbax SB C18 (250 mm × 4.6 mm, 5 µm particle size).[4]
-
Mobile Phase : A mixture of acetonitrile and phosphate buffer (pH 6.8) in a 60:40 (v/v) ratio. The buffer is prepared by dissolving 6.8 g of potassium dihydrogen orthophosphate and 0.9 g of NaOH in 1000 mL of water, adjusting the pH to 6.8 with 0.2 M NaOH.[4] The mobile phase should be degassed before use.
-
Flow Rate : 1.0 mL/min.[4]
-
Detection : UV spectrophotometer at 280 nm.[4]
-
Injection Volume : 20 µL.
-
Standard Preparation : Accurately weigh and transfer about 40 mg of esomeprazole working standard into a 200 mL volumetric flask. Add 70 mL of diluent (mobile phase), sonicate to dissolve, and dilute to volume with the diluent. Filter through a 0.45 µm filter.[4]
-
Sample Preparation (Tablets) : Weigh and finely powder 20 tablets. Transfer a portion of the powder equivalent to 40 mg of esomeprazole into a 200 mL volumetric flask. Add 70 mL of diluent and sonicate for 30 minutes. Cool and dilute to volume with the diluent. Filter the solution through a 0.45 µm filter before injection.[4]
This technique is used to characterize the crystalline form of the drug substance.
-
Instrumentation : A powder X-ray diffractometer.
-
Radiation Source : Cu Kα radiation (wavelength ≈ 1.54 Å).[26][31]
-
Scan Range : 2.0° to 40.0° in 2θ.[21]
-
Scan Speed : 1.0°/min.[21]
-
Sample Preparation : The sample is gently packed into a sample holder to ensure a flat, uniform surface.
These methods evaluate the thermal properties, including melting, decomposition, and solvent loss.
-
Instrumentation : A Differential Scanning Calorimeter (DSC) and a Thermogravimetric Analyzer (TGA).
-
Sample Preparation : 5-10 mg of the sample is weighed into an aluminum pan and sealed.
-
DSC Method :
-
TGA Method :
Visualizations
Diagrams illustrating key workflows and relationships provide a clear and concise understanding of complex information.
Caption: Experimental workflow for HPLC analysis of this compound.
Caption: Factors leading to the degradation of this compound.
Caption: Simplified relationship between solid-state forms of Esomeprazole Magnesium.
References
- 1. This compound | C34H42MgN6O9S2 | CID 21121303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. jfda-online.com [jfda-online.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. jocpr.com [jocpr.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. ORGANIC SPECTROSCOPY INTERNATIONAL: this compound [orgspectroscopyint.blogspot.com]
- 8. This compound - pharmaceutical raw materials both for vet and human [cnarshine.com]
- 9. CAS 217087-09-7: this compound [cymitquimica.com]
- 10. This compound | 217087-09-7 [chemicalbook.com]
- 11. hpu.edu.sy [hpu.edu.sy]
- 12. researchgate.net [researchgate.net]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. researchgate.net [researchgate.net]
- 15. asianpubs.org [asianpubs.org]
- 16. researchgate.net [researchgate.net]
- 17. Preparation, Characterization and Transformation of Esomeprazole Magnesium Polymorphs [cjph.com.cn]
- 18. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 19. CN104356114B - Preparation method of this compound - Google Patents [patents.google.com]
- 20. CN103509001A - this compound and preparation method thereof - Google Patents [patents.google.com]
- 21. Crystallization of Esomeprazole Magnesium Water/Butanol Solvate - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. WO2004046134A2 - Crystalline form ii of this compound and process for its preparation - Google Patents [patents.google.com]
- 26. WO2004046134A2 - Crystalline form ii of this compound and process for its preparation - Google Patents [patents.google.com]
- 27. researchgate.net [researchgate.net]
- 28. omicsonline.org [omicsonline.org]
- 29. A validated stability indicating ultra performance liquid chromatographic method for determination of impurities in Esomeprazole magnesium gastro resistant tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. WO2009099933A2 - Preparation of esomeprazole magnesium and hydrates thereof - Google Patents [patents.google.com]
- 32. mdpi.com [mdpi.com]
In vitro activity of esomeprazole magnesium trihydrate
An In-Depth Technical Guide to the In Vitro Activity of Esomeprazole Magnesium Trihydrate
Introduction
Esomeprazole, the S-isomer of omeprazole, is a widely recognized proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion.[1][2] It achieves this by specifically inhibiting the H+/K+-ATPase in gastric parietal cells.[2] this compound is a stable salt form of the active compound.[3][4] While its primary clinical application is in the treatment of acid-related gastrointestinal disorders like GERD and peptic ulcers, extensive in vitro research has revealed a broader spectrum of activities, including anti-inflammatory, antioxidant, and anticancer effects.[3][5][6]
This technical guide provides a comprehensive overview of the in vitro activity of this compound, detailing its primary mechanism of action and other significant biological effects. It includes summaries of quantitative data, detailed experimental protocols for key assays, and visualizations of the critical signaling pathways involved.
Primary Mechanism of Action: H+/K+-ATPase Inhibition
The principal mechanism of esomeprazole is the irreversible inhibition of the gastric H+/K+-ATPase, the enzyme responsible for the final step in gastric acid production.[1][7][8] Esomeprazole is a prodrug that, in the acidic environment of the parietal cell's secretory canaliculus, is converted to its active form, a sulfenamide derivative.[7] This active form then covalently binds to sulfhydryl groups of cysteine residues on the H+/K+-ATPase, leading to an irreversible inactivation of the pump.[1][7] This inhibition affects both basal and stimulated acid secretion, regardless of the stimulus.[1]
Signaling Pathway: Proton Pump Activation and Inhibition
The following diagram illustrates the signaling cascade leading to the activation of the H+/K+-ATPase pump and the point of inhibition by esomeprazole. Stimulants like histamine, gastrin, and acetylcholine trigger pathways that increase intracellular cAMP and Ca2+, promoting the translocation of H+/K+-ATPase-containing vesicles to the canalicular membrane, thereby activating acid secretion.[7]
Caption: H+/K+-ATPase activation cascade and inhibition by esomeprazole.
Experimental Protocol: In Vitro H+/K+-ATPase Activity Assay
This protocol describes a generalized method for measuring the inhibition of H+/K+-ATPase activity by esomeprazole in vitro using isolated gastric vesicles.
-
Isolation of Gastric Vesicles: Isolate H+/K+-ATPase-rich vesicles from rabbit or hog gastric mucosa using differential centrifugation and sucrose gradient centrifugation.
-
Preparation of Esomeprazole: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol, ethanol).[3] The drug needs to be acid-activated.
-
Assay Reaction:
-
In a microplate, add the isolated gastric vesicles to a buffer solution (e.g., PIPES/Tris buffer, pH 6.8).
-
Add MgCl₂, KCl, and Valinomycin to the mixture. Valinomycin is a K+ ionophore that facilitates the entry of K+ into the vesicles, which is necessary for pump activity.
-
Add varying concentrations of pre-activated esomeprazole to the experimental wells.
-
Initiate the reaction by adding ATP. The ATPase hydrolyzes ATP to ADP and inorganic phosphate (Pi), and this activity is coupled to proton transport.
-
-
Measurement of Activity:
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a quenching solution (e.g., sodium dodecyl sulfate).
-
Measure the amount of inorganic phosphate (Pi) released using a colorimetric method, such as the malachite green assay. The absorbance is read using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage of H+/K+-ATPase inhibition for each esomeprazole concentration relative to a vehicle control.
-
Plot the percentage inhibition against the logarithm of the esomeprazole concentration to determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).
-
Anticancer and Radiosensitizing Activity
In vitro studies have demonstrated that esomeprazole possesses anticancer properties and can act as a radiosensitizer, enhancing the cell-killing effect of ionizing radiation.[9][10] These effects are observed in various cancer cell lines, including head and neck squamous cell carcinoma (HNSCC), breast, and lung cancer cells.[10]
Mechanism: Cell Cycle Arrest
A key mechanism behind esomeprazole's anticancer activity is its ability to induce cell cycle arrest, primarily in the G1 phase.[9][10] This is achieved through the upregulation of the p21 protein, a potent cyclin-dependent kinase (Cdk) inhibitor.[9] The elevated p21 levels subsequently inhibit the activity of Cdk1 and Cdk2, which are crucial for the G1/S phase transition, thereby halting cell proliferation.[10]
Caption: Esomeprazole-induced G1 cell cycle arrest via the p21/Cdk pathway.
Quantitative Data: Anticancer Effects
| Cell Line | Treatment | Concentration | Effect | Reference |
| HN30 (HNSCC) | Esomeprazole | 100 µM | ~50% inhibition of cell proliferation | [10] |
| Melanoma Cells | Esomeprazole | Not specified | Induces caspase-dependent apoptosis | [3] |
| Various Cancer Cells | Esomeprazole + Ionizing Radiation | Dose-dependent | Enhances cell killing effect of radiation | [9][10] |
| DU145 (Prostate) | Esomeprazole | Not specified | Marked cell toxicity in normoxia and hypoxia | [11] |
Experimental Protocol: In Vitro Colony Formation (Clonogenicity) Assay
This assay is used to determine the effect of esomeprazole, alone or with radiation, on the ability of single cancer cells to proliferate and form colonies.[9]
-
Cell Culture: Culture cancer cells (e.g., HN30, HN31) in appropriate media and conditions.
-
Cell Seeding: Harvest cells, count them, and seed a specific number (e.g., 500-1000 cells) into 6-well plates. Allow cells to attach overnight.
-
Treatment:
-
Esomeprazole alone: Replace the medium with fresh medium containing various concentrations of esomeprazole.
-
Combination Treatment: Expose cells to a single dose of ionizing radiation. Immediately after, replace the medium with fresh medium containing esomeprazole. Include controls (no treatment, radiation alone, esomeprazole alone).
-
-
Incubation: Incubate the plates for a period that allows for colony formation (typically 10-14 days).
-
Colony Staining:
-
Remove the medium and gently wash the cells with Phosphate-Buffered Saline (PBS).
-
Fix the colonies with a solution like methanol:acetic acid (3:1).
-
Stain the colonies with a staining solution (e.g., 0.5% crystal violet in methanol).
-
-
Quantification:
-
Wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
Calculate the plating efficiency and surviving fraction for each treatment condition compared to the untreated control.
-
Anti-inflammatory Effects
Esomeprazole exhibits significant anti-inflammatory properties in vitro by inhibiting the production of pro-inflammatory cytokines and modulating key inflammatory signaling pathways.[5][12]
Mechanism: Inhibition of NF-κB and ATF6/CHOP Pathways
-
NF-κB Pathway: In gastric cancer cell lines, esomeprazole has been shown to block the production of Interleukin-8 (IL-8), a potent chemoattractant for neutrophils.[5] This effect is potentially mediated by interfering with the Nuclear Factor-κB (NF-κB) signaling pathway.[5]
-
ATF6/CHOP Pathway: In models of septic lung injury using lung macrophages, esomeprazole suppressed the inflammatory response and NLRP3 inflammasome activation.[12][13] This was achieved by inactivating the activating transcription factor 6 (ATF6)-CCAAT-enhancer-binding protein homologous protein (CHOP)-mediated endoplasmic reticulum stress signaling pathway.[12][13]
Caption: Anti-inflammatory mechanisms of esomeprazole via NF-κB and ATF6 inhibition.
Experimental Protocol: Cytokine Measurement by ELISA
This protocol outlines the measurement of inflammatory cytokines (e.g., IL-8, TNF-α) in cell culture supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Cell Culture and Stimulation:
-
Culture relevant cells (e.g., MH-S lung macrophages, human gastric cancer cells) in multi-well plates.
-
Pre-treat the cells with different concentrations of esomeprazole for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with an inflammatory agent, such as Lipopolysaccharide (LPS) or H. pylori extract, to induce cytokine production.[12] Include appropriate controls.
-
-
Sample Collection: After the stimulation period, centrifuge the plates to pellet the cells and collect the cell-free supernatant.
-
ELISA Procedure (Sandwich ELISA):
-
Coat a 96-well microplate with a capture antibody specific for the cytokine of interest and incubate.
-
Wash the plate and block non-specific binding sites with a blocking buffer (e.g., BSA solution).
-
Add standards (known concentrations of the cytokine) and the collected cell culture supernatants to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody specific for the cytokine.
-
Wash again and add an enzyme-conjugate (e.g., Streptavidin-HRP).
-
Add a substrate solution (e.g., TMB) which will be converted by the enzyme to produce a colored product.
-
-
Data Acquisition and Analysis:
-
Stop the reaction with a stop solution (e.g., sulfuric acid).
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Generate a standard curve from the absorbance values of the standards.
-
Calculate the concentration of the cytokine in the samples by interpolating their absorbance values on the standard curve.
-
Other In Vitro Activities
A. Induction of Autophagy
In vitro studies on human melanoma cells have shown that esomeprazole can induce autophagy, a cellular self-degradation process.[3] This effect is mediated by a decrease in the activity of mTOR (mammalian target of rapamycin), a key regulator of cell growth and autophagy.[3]
Caption: Esomeprazole induces autophagy by decreasing mTOR activity.
B. Antioxidant Effects
Esomeprazole has demonstrated antioxidant properties in vitro. It can scavenge certain reactive oxygen species (ROS) and protect against oxidative damage.[5] Studies have shown that omeprazole, a related PPI, can prevent the oxidation of β-carotene by hypochlorous acid.[5] Furthermore, esomeprazole treatment has been found to increase the activity of the antioxidant enzyme superoxide dismutase (SOD) in tissue extracts.[14]
Conclusion
The in vitro profile of this compound extends far beyond its well-established role as a proton pump inhibitor. Laboratory studies have consistently demonstrated its multifaceted activities, including the ability to induce cancer cell death, enhance radiosensitivity, suppress key inflammatory pathways, and modulate cellular processes like autophagy. These findings underscore the potential for esomeprazole as a subject for further investigation in therapeutic areas outside of gastroenterology, providing a strong rationale for continued research into its complex molecular interactions and mechanisms of action.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Esomeprazole | ইসোমিপ্রাজল | Indications, Pharmacology, Dosage, Side Effects & other Generic info with Available Brand names in Bangladesh | MedEx [medex.com.bd]
- 3. This compound - LKT Labs [lktlabs.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Potential Anti-inflammatory Effects of Proton Pump Inhibitors: A Review and Discussion of the Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. proteopedia.org [proteopedia.org]
- 8. youtube.com [youtube.com]
- 9. oncotarget.com [oncotarget.com]
- 10. Esomeprazole enhances the effect of ionizing radiation to improve tumor control - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of Esomeprazole Treatment on Extracellular Tumor pH in a Preclinical Model of Prostate Cancer by MRI-CEST Tumor pH Imaging [iris.unito.it]
- 12. Anti-inflammatory effects of Esomeprazole in septic lung injury by mediating endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Effect of the H, K-ATPase inhibitor, esomeprazole magnesium, on gut total antioxidant capacity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Degradation Pathways of Esomeprazole Magnesium Trihydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the degradation pathways of esomeprazole magnesium trihydrate, a proton pump inhibitor widely used in the treatment of acid-related disorders. Understanding the stability of esomeprazole is critical for the development of robust pharmaceutical formulations and analytical methods. This document details the degradation of esomeprazole under various stress conditions, summarizes quantitative data, outlines experimental protocols, and provides visual representations of the degradation pathways and experimental workflows.
Core Degradation Pathways
This compound is susceptible to degradation under several conditions, primarily hydrolysis (acidic and alkaline), oxidation, and photolysis.[1] The stability of esomeprazole is highly pH-dependent, with rapid degradation occurring in acidic environments.[2][3]
-
Acidic Degradation: Esomeprazole is highly labile in acidic conditions, which is the most pronounced degradation pathway.[2] This instability necessitates the formulation of esomeprazole in enteric-coated dosage forms to protect the active pharmaceutical ingredient (API) from the acidic environment of the stomach. The degradation in acidic media is significant and occurs rapidly.[4][5]
-
Alkaline Degradation: While more stable in alkaline conditions compared to acidic ones, esomeprazole still undergoes degradation under basic hydrolysis.[1][4] The rate of degradation is generally milder than that observed in acidic media.[1]
-
Oxidative Degradation: Esomeprazole is susceptible to oxidation, leading to the formation of specific degradation products.[1][6] Significant degradation occurs in the presence of oxidizing agents like hydrogen peroxide.[4][5][7] The primary product of oxidation is the sulfone impurity.[8]
-
Thermal Degradation: Exposure to heat can induce the degradation of esomeprazole.[4][7] However, some studies suggest that the drug is relatively stable under thermal stress compared to acidic and oxidative conditions.[1][9]
-
Photolytic Degradation: Exposure to light, particularly UV light, can cause photolytic degradation of esomeprazole, leading to the formation of various impurities.[1][4][7]
Quantitative Degradation Data
The following table summarizes the quantitative data from various forced degradation studies on esomeprazole.
| Stress Condition | Reagent/Parameters | Duration | Temperature | Degradation (%) | Source |
| Acid Hydrolysis | 0.05M Hydrochloric Acid | 2 hours | Not Specified | ~4.8% | [7] |
| Acid Hydrolysis | 0.1N Hydrochloric Acid | 120 minutes | 60°C | ~2% | [4] |
| Acid Hydrolysis | 0.1 M Hydrochloric Acid | 15 minutes | Room Temperature | Not Specified | [10] |
| Acid Hydrolysis | 0.03N Hydrochloric Acid | 2 minutes | Room Temperature | Not Specified | [11] |
| Alkaline Hydrolysis | 0.1M Sodium Hydroxide | 2 hours | 80°C | ~6.8% | [7] |
| Alkaline Hydrolysis | 0.1N Sodium Hydroxide | 120 minutes | 60°C | ~2.5% | [4] |
| Alkaline Hydrolysis | 0.1 M Sodium Hydroxide | 60 minutes | 60°C | Not Specified | [10] |
| Oxidative Degradation | 3% Hydrogen Peroxide | Not Specified | Room Temperature | ~11.3% | [7] |
| Oxidative Degradation | 3% Hydrogen Peroxide | 120 minutes | Room Temperature | ~4% | [4] |
| Oxidative Degradation | 0.03% Hydrogen Peroxide | 10 minutes | Room Temperature | Not Specified | [10] |
| Oxidative Degradation | 1.0% Hydrogen Peroxide | 1 minute | Room Temperature | Not Specified | [11] |
| Thermal Degradation | Water Bath | 24 hours | 80°C | ~5.1% | [7] |
| Thermal Degradation | Dry Heat | 2 hours | 105°C | Not Specified | [4] |
| Thermal Degradation | Dry Heat | 24 hours | 60°C | Not Specified | [10] |
| Photolytic Degradation | UV Light | 24 hours | Not Specified | Not Specified | [7] |
| Photolytic Degradation | Sunlight | 1.2 million Lux hours | Not Specified | 0.55% | [4] |
| Photolytic Degradation | UV Light | 200 watt hours/m² | Not Specified | 1.32% | [4] |
Experimental Protocols for Forced Degradation Studies
The following are detailed methodologies for conducting forced degradation studies on esomeprazole, based on published literature.
3.1. Preparation of Stock Solution
A stock solution of this compound is typically prepared by dissolving the API in a suitable solvent, such as methanol or a mixture of acetonitrile and water, to a known concentration (e.g., 1 mg/mL or 100 µg/mL).[7][12]
3.2. Acid Hydrolysis
-
Transfer a known volume of the esomeprazole stock solution into a flask.
-
Add an equal volume of an acidic solution (e.g., 0.1N HCl or 0.05M HCl).[4][7][13]
-
The mixture is then either kept at room temperature for a specified period (e.g., 1-2 hours) or refluxed at an elevated temperature (e.g., 60°C for 120 minutes).[4][13]
-
After the specified time, the solution is neutralized with an equivalent amount of a basic solution (e.g., 0.1N NaOH).[13]
-
The final volume is made up with a diluent (e.g., methanol or mobile phase).[13]
3.3. Alkaline Hydrolysis
-
Transfer a known volume of the esomeprazole stock solution into a flask.
-
Add an equal volume of a basic solution (e.g., 0.1N NaOH or 1N NaOH).[4][13]
-
The mixture is typically heated in a water bath (e.g., at 60°C or 80°C) for a specified duration (e.g., 1-2 hours).[4][7][13]
-
After the specified time, the solution is cooled and neutralized with an equivalent amount of an acidic solution (e.g., 0.1N HCl or 1N HCl).[13]
-
The final volume is made up with a diluent.[13]
3.4. Oxidative Degradation
-
Transfer a known volume of the esomeprazole stock solution into a flask.
-
Add a specified volume of hydrogen peroxide solution (e.g., 0.3%, 3%, or 10% H₂O₂).[4][13]
-
The solution is kept at room temperature for a defined period (e.g., 3.5 hours or 120 minutes).[4][13]
-
In some protocols, the reaction is quenched, for example, by keeping the sample at -20°C overnight.[13]
-
The final volume is made up with a diluent.
3.5. Thermal Degradation
-
A known amount of solid esomeprazole API is placed in an oven at a high temperature (e.g., 105°C) for a specified duration (e.g., 2-24 hours).[4][11]
-
Alternatively, a solution of esomeprazole is heated in a water bath (e.g., at 80°C for 24 hours).[7]
-
After exposure, the sample is dissolved or diluted to the desired concentration for analysis.
3.6. Photolytic Degradation
-
The esomeprazole API or its solution is exposed to UV light (e.g., 200 watt-hours per square meter) and/or sunlight (e.g., 1.2 million lux hours) for a specified duration as per ICH Q1B guidelines.[4]
-
A control sample is kept in the dark to prevent degradation.
-
After exposure, the sample is prepared for analysis.
3.7. Analytical Method
The degradation is typically quantified using a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.[7][14]
-
Column: A C18 or C8 column is commonly used (e.g., Phenomenex Luna C18, 250 x 4.6 mm, 5 µm).[7]
-
Mobile Phase: A mixture of a buffer (e.g., phosphate buffer pH 7.3 or ammonium acetate) and an organic solvent (e.g., acetonitrile) is used.[1][14] The composition can be isocratic or a gradient.[1][7]
-
Detection: UV detection is commonly performed at a wavelength of 270 nm, 280 nm, or 305 nm.[3][7][10]
Visualizations of Degradation Pathways and Experimental Workflows
The following diagrams illustrate the degradation pathways of esomeprazole and a typical experimental workflow for forced degradation studies.
Caption: Degradation Pathways of Esomeprazole under Various Stress Conditions.
Caption: General Experimental Workflow for Forced Degradation Studies of Esomeprazole.
Conclusion
The degradation of this compound is a complex process influenced by pH, oxidizing agents, temperature, and light. A thorough understanding of these degradation pathways is essential for the development of stable pharmaceutical formulations and the validation of stability-indicating analytical methods. The data and protocols summarized in this guide serve as a valuable resource for researchers and professionals in the pharmaceutical industry, enabling them to ensure the quality, safety, and efficacy of esomeprazole-containing products.
References
- 1. researchgate.net [researchgate.net]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. omicsonline.org [omicsonline.org]
- 4. Complexity in Estimation of Esomeprazole and its Related Impurities’ Stability in Various Stress Conditions in Low-Dose Aspirin and Esomeprazole Magnesium Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A validated stability indicating ultra performance liquid chromatographic method for determination of impurities in Esomeprazole magnesium gastro resistant tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prediction of Drug Stability Using Deep Learning Approach: Case Study of Esomeprazole 40 mg Freeze-Dried Powder for Solution [mdpi.com]
- 7. ajpaonline.com [ajpaonline.com]
- 8. scientificupdate.com [scientificupdate.com]
- 9. researchgate.net [researchgate.net]
- 10. bio-integration.org [bio-integration.org]
- 11. iajps.com [iajps.com]
- 12. jfda-online.com [jfda-online.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. jmpas.com [jmpas.com]
An In-depth Technical Guide on the Role of Esomeprazole Magnesium Trihydrate in Gastric Acid Suppression
Introduction
Esomeprazole magnesium trihydrate is a proton pump inhibitor (PPI) that plays a crucial role in the management of acid-related gastrointestinal disorders.[1][2] As the S-isomer of omeprazole, it offers improved pharmacokinetic properties, leading to more consistent and effective suppression of gastric acid secretion.[1][3] This technical guide provides a comprehensive overview of the mechanism of action, pharmacokinetics, pharmacodynamics, and the experimental protocols used to evaluate the efficacy of this compound for researchers, scientists, and drug development professionals.
Mechanism of Action: Inhibition of the Gastric Proton Pump
This compound effectively reduces gastric acid secretion by specifically targeting the H+/K+-ATPase enzyme system, also known as the proton pump, located on the secretory surface of gastric parietal cells.[4][5] This enzyme is the final step in the pathway of acid production.[1][4]
Esomeprazole is a prodrug, meaning it is administered in an inactive form.[6] Due to its instability in acidic environments, it is formulated in enteric-coated tablets.[7] Upon absorption into the bloodstream, it reaches the parietal cells. In the acidic environment of the secretory canaliculi of these cells, esomeprazole is converted to its active form, a sulfenamide derivative.[6] This active metabolite then forms a covalent, irreversible bond with cysteine residues on the H+/K+-ATPase enzyme.[2][6] This binding inactivates the proton pump, thereby inhibiting both basal and stimulated gastric acid secretion, regardless of the stimulus.[2][4] The long-lasting effect, extending beyond 24 hours, is attributed to the irreversible nature of this binding, requiring the synthesis of new enzyme pumps to restore acid secretion.[2][4]
Signaling Pathways of Gastric Acid Secretion
The secretion of gastric acid is a complex process regulated by neurocrine, paracrine, and endocrine signals.[8][9] The primary stimulants are acetylcholine (neurocrine), histamine (paracrine), and gastrin (hormonal).[10] These signaling molecules bind to their respective receptors on the parietal cell, activating intracellular pathways that lead to the translocation and activation of the H+/K+-ATPase pump at the apical membrane, resulting in H+ secretion into the gastric lumen.[10][11]
Quantitative Data Summary
Pharmacokinetic Properties
Esomeprazole exhibits a favorable pharmacokinetic profile characterized by rapid absorption and a relatively short half-life, yet its pharmacodynamic effect is long-lasting due to irreversible enzyme inhibition.[12][13]
| Parameter | Value | Reference |
| Bioavailability | ~64% (single dose), ~90% (repeated dosing) | [13] |
| Time to Peak Plasma Concentration (Tmax) | ~1.5 hours | [13] |
| Plasma Protein Binding | 97% | [13] |
| Volume of Distribution | ~16 L | [13] |
| Metabolism | Hepatic (CYP2C19 and CYP3A4) | [13][14] |
| Elimination Half-life | ~1-1.5 hours | [12] |
| Excretion | ~80% as inactive metabolites in urine | [13] |
Pharmacodynamics: Intragastric pH Control
The clinical efficacy of esomeprazole is directly related to its ability to maintain the intragastric pH above 4, a critical threshold for healing in acid-related diseases.[15]
| Study Drug and Dosage | Mean % of 24h with Intragastric pH > 4 (Day 5) | Reference |
| Esomeprazole 40 mg | 58.4% - 69.8% | [16] |
| Esomeprazole 20 mg | 47.9% | [17] |
| Omeprazole 20 mg | 49.7% | [16] |
| Lansoprazole 30 mg | 48.3% | [16] |
| Pantoprazole 40 mg | 42.1% | [16] |
| Rabeprazole 20 mg | 50.4% | [16] |
Note: Values can vary between studies based on patient populations and methodologies.
Clinical Efficacy: Healing Rates in Erosive Esophagitis
Clinical trials have consistently demonstrated the high efficacy of esomeprazole in healing erosive esophagitis.
| Treatment (8 weeks) | Healing Rate | Reference |
| Esomeprazole 40 mg | 94.1% | [18] |
| Omeprazole 20 mg | 87.0% | [18] |
| Lansoprazole 30 mg | 88.8% | [18] |
| Pantoprazole 40 mg | 89.9% | [18] |
Experimental Protocols
Measurement of 24-Hour Intragastric pH
This protocol is essential for assessing the pharmacodynamic effect of acid-suppressing medications.
-
Subject Preparation: Healthy volunteers or patients with GERD are enrolled. Subjects typically fast overnight before the study day.[19][20]
-
Equipment: A pH-sensitive electrode attached to a thin, flexible catheter is used. The data is recorded on a portable data logger worn by the subject.
-
Procedure:
-
The pH electrode is calibrated using standard buffer solutions (e.g., pH 1.0 and 7.0).
-
The catheter is passed through the nostril into the stomach. The correct placement is confirmed, often by radiography or by observing a sharp drop in pH.
-
The subject receives the study medication (e.g., esomeprazole) for a specified period (e.g., 5-7 days).[20]
-
On the final day of treatment, intragastric pH is continuously recorded for 24 hours. Subjects follow a standardized meal and activity schedule.
-
-
Data Analysis: The primary endpoint is the percentage of the 24-hour period during which the intragastric pH is maintained above 4.0.[15][20]
Determination of Esomeprazole Plasma Concentration
This protocol is used for pharmacokinetic analysis, typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).[21][22]
-
Sample Collection: Blood samples are collected from subjects at predetermined time points after drug administration into tubes containing an anticoagulant (e.g., K2-EDTA).[22] Plasma is separated by centrifugation and stored at -70°C or below until analysis.[22]
-
Sample Preparation (Liquid-Liquid Extraction):
-
A known volume of plasma is mixed with an internal standard (e.g., esomeprazole-d3 or lansoprazole).[22][23]
-
An organic solvent (e.g., dichloromethane or methyl tert-butyl ether) is added to extract the drug and internal standard.[23]
-
The mixture is vortexed and centrifuged to separate the organic and aqueous layers.
-
The organic layer is transferred to a new tube and evaporated to dryness. The residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: A C18 reverse-phase column is commonly used for separation.[22][23]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is used.[24]
-
Detection: The analytes are detected using a mass spectrometer with positive electrospray ionization (ESI+) in multiple reaction monitoring (MRM) mode.[22]
-
-
Quantification: A calibration curve is generated using standards of known esomeprazole concentrations, and the concentration in the study samples is determined by comparing the peak area ratio of the analyte to the internal standard.[21][24]
In Vitro H+/K+-ATPase Inhibition Assay
This assay directly measures the inhibitory effect of a compound on the proton pump enzyme.
-
Enzyme Preparation:
-
The H+/K+-ATPase enzyme is typically isolated from the gastric mucosa of an animal model (e.g., sheep or goat) in the form of gastric microsomes.[25]
-
Mucosal scrapings are homogenized in a buffer solution and subjected to differential centrifugation to obtain a microsomal pellet rich in the enzyme.[25]
-
The protein concentration of the enzyme preparation is determined (e.g., by the Bradford method).[26]
-
-
Inhibition Assay:
-
The enzyme preparation is pre-incubated with various concentrations of esomeprazole (or a standard inhibitor like omeprazole) at 37°C.[27][28]
-
The enzymatic reaction is initiated by adding ATP, along with necessary co-factors like MgCl2 and KCl.[25][26] The enzyme hydrolyzes ATP to ADP and inorganic phosphate (Pi).
-
The reaction is allowed to proceed for a specific time (e.g., 30 minutes) and then stopped by adding an acid solution (e.g., trichloroacetic acid).[25][27]
-
-
Measurement of Activity:
-
The amount of inorganic phosphate (Pi) released is quantified spectrophotometrically, often using a colorimetric method like the Fiske-Subbarow method.[26]
-
The inhibitory activity of esomeprazole is calculated as the percentage reduction in phosphate release compared to a control sample without the inhibitor.[26] The IC50 value (the concentration required to inhibit 50% of enzyme activity) can then be determined.
-
Conclusion
This compound is a highly effective inhibitor of gastric acid secretion. Its mechanism of action, involving the irreversible inhibition of the H+/K+-ATPase proton pump, provides potent and sustained acid control.[2][4] This is supported by its pharmacokinetic profile, which, despite a short plasma half-life, allows for a prolonged pharmacodynamic effect.[1][12] The detailed experimental protocols outlined above are fundamental to the non-clinical and clinical development of esomeprazole and other PPIs, enabling a thorough characterization of their acid-suppressing capabilities. The extensive quantitative data from clinical studies confirms its superior efficacy in healing acid-related mucosal damage and controlling symptoms compared to earlier-generation PPIs.[15][18]
References
- 1. researchgate.net [researchgate.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Esomeprazole magnesium: mechanism of action, pharmacokinetics and safety_Chemicalbook [chemicalbook.com]
- 6. What is the mechanism of Esomeprazole Magnesium? [synapse.patsnap.com]
- 7. Frontiers | Pharmacokinetics and bioequivalence study of esomeprazole magnesium enteric-coated tablets 20 mg in healthy Chinese subjects under fasting and fed conditions [frontiersin.org]
- 8. Genetic dissection of the signaling pathways that control gastric acid secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. naspghan.org [naspghan.org]
- 10. KEGG PATHWAY: map04971 [genome.jp]
- 11. researchgate.net [researchgate.net]
- 12. omicsonline.org [omicsonline.org]
- 13. Esomeprazole | ইসোমিপ্রাজল | Indications, Pharmacology, Dosage, Side Effects & other Generic info with Available Brand names in Bangladesh | MedEx [medex.com.bd]
- 14. This compound: Pharmacology/mechanism of action, Pharmacokinetic characteristics and Metabolism_Chemicalbook [chemicalbook.com]
- 15. Review article: gastric acidity--comparison of esomeprazole with other proton pump inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Daytime intragastric acid control: post hoc analyses of esomeprazole 20 mg and over-the-counter proton-pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A review of esomeprazole in the treatment of gastroesophageal reflux disease (GERD) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Evaluation of 24-hour intragastric pH using esomeprazole, lansoprazole, and pantoprazole in Hispanic patients with GERD [astrazenecaclinicaltrials.com]
- 20. Intragastric acidity during treatment with esomeprazole 40 mg twice daily or pantoprazole 40 mg twice daily--a randomized, two-way crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. payeshdarou.ir [payeshdarou.ir]
- 22. Pharmacokinetics and Pharmacodynamics of Esomezol DR, a New Dual Delayed-Release Formulation of Esomeprazole 20 Mg or 40 Mg, in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Method Validation of Esomeprazole Analysis in Human Plasma using High Performance Liquid Chromatography–Photodiode Array – Journal of Young Pharmacists [archives.jyoungpharm.org]
- 24. jyoungpharm.org [jyoungpharm.org]
- 25. ajpp.in [ajpp.in]
- 26. In vitro antioxidant and H+, K+-ATPase inhibition activities of Acalypha wilkesiana foliage extract - PMC [pmc.ncbi.nlm.nih.gov]
- 27. jnsbm.org [jnsbm.org]
- 28. In vitro H+ -K+ ATPase inhibitory potential of methanolic extract of Cissus quadrangularis Linn - PMC [pmc.ncbi.nlm.nih.gov]
Esomeprazole Magnesium Trihydrate: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of esomeprazole magnesium trihydrate, a leading proton pump inhibitor (PPI). It details the mechanism of action, physicochemical properties, pharmacokinetics, and clinical efficacy, with a focus on the technical data and experimental methodologies relevant to research and development.
Core Chemical and Physical Properties
Esomeprazole is the (S)-enantiomer of omeprazole, developed to improve upon the pharmacokinetic profile of the racemic parent compound.[1][2] The magnesium trihydrate salt form enhances stability.[3]
| Property | Value | Reference |
| Chemical Name | bis(5-methoxy-2-[(S)-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole-1-yl)magnesium trihydrate | [4] |
| Molecular Formula | C₃₄H₄₂MgN₆O₉S₂ | [5] |
| Molecular Weight | 767.17 g/mol | [5] |
| CAS Number | 217087-09-7 | [5] |
| Appearance | White to slightly colored crystalline powder | [3] |
| Solubility | Slightly soluble in water, soluble in methanol, practically insoluble in heptane. | [6] |
| Stability | Rapidly degrades in acidic media; acceptable stability under alkaline conditions. At pH 6.8, the half-life is ~19 hours at 25°C and ~8 hours at 37°C. | [7] |
Mechanism of Action: Irreversible Proton Pump Inhibition
Esomeprazole is a prodrug that specifically and irreversibly inhibits the gastric H⁺/K⁺-ATPase (proton pump), the final step in the pathway of gastric acid secretion.[7][8]
-
Absorption and Concentration : After oral administration, esomeprazole is absorbed and accumulates in the acidic secretory canaliculi of the gastric parietal cells.[9]
-
Acid-Catalyzed Activation : The acidic environment catalyzes the conversion of esomeprazole into its active form, a tetracyclic sulfenamide.[9] This achiral intermediate is the active inhibitor.[10]
-
Covalent Binding : The sulfenamide derivative forms a covalent disulfide bond with cysteine residues (primarily Cys813) on the luminal surface of the H⁺/K⁺-ATPase.[9][11]
-
Inhibition of Acid Secretion : This irreversible binding inactivates the pump, inhibiting both basal and stimulated gastric acid secretion.[5][12] Acid production can only resume after the synthesis of new H⁺/K⁺-ATPase enzymes.[5]
Signaling Pathway for Gastric Acid Secretion
The secretion of gastric acid is a complex process regulated by multiple signaling pathways that converge on the activation of the H⁺/K⁺-ATPase in parietal cells. Key secretagogues include histamine, acetylcholine, and gastrin.[13] Esomeprazole's action occurs at the final step of this cascade.
Quantitative Data Summary
In Vitro Inhibitory Activity
| Compound | Parameter | Value | Conditions | Reference |
| Esomeprazole sodium | IC₅₀ | 2.3 µM | H⁺/K⁺-ATPase (proton pump) | [5] |
| Omeprazole | IC₅₀ | 1.7 µM | Pig gastric microsomes, pH 6.1 incubation | [14] |
| Omeprazole | IC₅₀ | 1.1 µM | Pig gastric microsomes, pH 6.1 incubation | [15] |
Pharmacokinetic Parameters (Single Dose, Healthy Subjects)
The pharmacokinetics of esomeprazole are dose-dependent. Systemic bioavailability increases with repeated dosing.[12]
Table 3.1: 20 mg Esomeprazole (Fasting vs. Fed)
| Parameter | Fasting (n=32) | Fed (n=40) | Reference |
|---|---|---|---|
| Tₘₐₓ (h) | 2.0 (1.0 - 4.0) | 3.0 (1.0 - 5.0) | [16] |
| Cₘₐₓ (ng/mL) | 765.1 ± 344.8 | 389.9 ± 189.6 | [16] |
| AUC₀₋ₜ (ng·h/mL) | 1656.1 ± 970.6 | 1294.5 ± 638.2 | [16] |
| t₁/₂ (h) | 1.2 ± 0.3 | 1.5 ± 0.4 |[16] |
Values are presented as mean ± SD or median (range).
Table 3.2: 40 mg Esomeprazole (Single vs. Repeated Dose)
| Parameter | Single Dose (Day 1) | Repeated Dose (Day 5) | Reference |
|---|---|---|---|
| Bioavailability | 64% | approx. 90% | [12] |
| Cₘₐₓ (µmol/L) | 2.05 ± 0.81 | 4.41 ± 1.63 | [12] |
| AUC (µmol·h/L) | 4.32 ± 2.08 | 11.2 ± 4.56 |[12] |
Values are from a study in patients with symptomatic GERD.
Clinical Efficacy: Healing of Erosive Esophagitis (EE)
Meta-analyses have shown that esomeprazole provides a statistically significant, though clinically modest, benefit in healing rates compared to other standard-dose PPIs.[17] The benefit is more pronounced in more severe grades of esophagitis.[1][17]
| Comparison | Time Point | Relative Risk (RR) of Healing (Esomeprazole vs. other PPIs) | Absolute Risk Reduction | Number Needed to Treat (NNT) | Reference |
| Esomeprazole vs. Omeprazole, Lansoprazole, Pantoprazole | 8 Weeks | 1.05 (95% CI: 1.02-1.08) | 4% | 25 | [17] |
Experimental Protocols
Protocol 1: In Vitro H⁺/K⁺-ATPase Inhibition Assay
This protocol outlines a method for determining the IC₅₀ value of esomeprazole using isolated gastric microsomes.
Methodology:
-
Enzyme Source : Gastric microsomes containing H⁺/K⁺-ATPase are isolated from sources like porcine or rabbit stomachs through differential centrifugation.[14][18]
-
Activation Incubation : Since esomeprazole is a prodrug, it requires an acidic environment for activation. The enzyme is pre-incubated with various concentrations of esomeprazole in a buffer at pH 6.1 for 30 minutes at 37°C.[14][15]
-
ATPase Reaction : The pre-incubated mixture is transferred to an assay buffer (e.g., 60 mM Tris-HCl, pH 7.4) containing MgCl₂ and KCl. The reaction is initiated by adding ATP.[14][18]
-
Quantification : The reaction is stopped, and the amount of inorganic phosphate released from ATP hydrolysis is measured, often using a colorimetric method like the malachite green assay.[14]
-
Data Analysis : ATPase activity is calculated and plotted against the inhibitor concentration. The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined from this curve.[15]
Protocol 2: Quantification of Esomeprazole in Human Plasma via HPLC
This protocol details a validated method for determining esomeprazole concentrations in plasma for pharmacokinetic studies.
Methodology:
-
Sample Preparation (Liquid-Liquid Extraction) :
-
To 500 µL of human plasma in a centrifuge tube, add an internal standard (e.g., lansoprazole).[19]
-
Add 2 mL of an extraction solvent (e.g., dichloromethane or a methyl tert-butyl ether:ethyl acetate mixture).[19][20]
-
Vortex for 5-10 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase.[19]
-
-
Chromatographic Conditions :
-
System : High-Performance Liquid Chromatography (HPLC) with a Photodiode Array (PDA) or Mass Spectrometry (MS/MS) detector.[19][20]
-
Column : C18 reverse-phase column (e.g., Waters, Sunfire™ 5 µm; 250 x 4.6 mm).[19]
-
Mobile Phase : A mixture of acetonitrile and a buffer, such as phosphate buffer pH 7.6 (e.g., 40:60 v/v).[19]
-
Flow Rate : 1.0 mL/min.[19]
-
Detection : UV detection at 300 nm for PDA, or by multiple reaction monitoring (MRM) for MS/MS.[19][20]
-
Injection Volume : 20 µL.[19]
-
-
Validation and Quantification :
-
The method must be validated according to regulatory guidelines (e.g., EMEA, FDA) for specificity, linearity, accuracy, precision, recovery, and stability.[19]
-
A calibration curve is generated using spiked plasma standards over a relevant concentration range (e.g., 5.0-450 ng/mL).[19]
-
The concentration of esomeprazole in unknown samples is calculated by comparing its peak area (or area ratio to the internal standard) to the calibration curve.
-
Protocol 3: In Vivo Model of Gastric Acid Inhibition in Rodents
This protocol provides a general framework for evaluating the efficacy of esomeprazole in an animal model.
Methodology:
-
Animal Model : Male C57BL/6 mice or Wistar rats are commonly used.[21] Animals are acclimatized and housed under standard conditions.
-
Dosing :
-
Esomeprazole is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
The suspension is administered via oral gavage at a specified dose (e.g., 160 mg/kg in mice) and frequency (e.g., five times per week for 4 weeks for chronic studies).[21] A control group receives the vehicle only.
-
-
Measurement of Gastric pH / Acid Secretion :
-
Pylorus Ligation Model (Shay Rat) : For acute studies, after a fasting period, the animal is anesthetized, and the pylorus is ligated. The drug or vehicle is administered intraduodenally. After a set period (e.g., 4 hours), the animal is euthanized, the stomach is removed, and the gastric contents are collected.
-
pH Measurement : The volume of gastric juice is measured, and the pH is determined using a pH meter.[2]
-
Titratable Acidity : The total acid output is determined by titrating the gastric juice with a standardized NaOH solution to a pH of 7.0.
-
-
Data Analysis : The mean gastric volume, pH, and total acid output are compared between the esomeprazole-treated group and the control group using appropriate statistical tests (e.g., t-test or ANOVA). The percentage of inhibition is calculated.
Synthesis Outline
The industrial synthesis of this compound typically involves the asymmetric oxidation of a prochiral sulfide precursor, followed by salt formation.
Protocol Steps:
-
Asymmetric Oxidation : The precursor, 5-methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole (omeprazole sulfide), is dissolved in an organic solvent like dichloromethane.[7]
-
A chiral catalyst is formed in situ, for example, by reacting titanium(IV) isopropoxide with a chiral ligand such as (R,R)-1,2-diphenyl-1,2-ethanediol.[7]
-
An oxidizing agent, such as tert-butyl hydroperoxide, is added dropwise at a controlled temperature (e.g., 5-10°C) to stereoselectively oxidize the sulfide to the (S)-sulfoxide (esomeprazole).[7]
-
Workup and Isolation : The reaction is quenched (e.g., with aqueous ammonia), and the esomeprazole free base is extracted and isolated.[7]
-
Salt Formation : The crude esomeprazole is first converted to an intermediate salt, typically esomeprazole sodium or potassium, by reacting with a corresponding base like sodium methoxide.[7][22]
-
Magnesium Salt Exchange : The intermediate sodium or potassium salt is then reacted with a magnesium salt, such as magnesium chloride hexahydrate, in a solvent like methanol or a water/methanol mixture, to precipitate esomeprazole magnesium.[22][23]
-
Hydrate Formation and Crystallization : The conditions are controlled (temperature, solvent ratio) to ensure the formation of the stable trihydrate crystalline form, which is then filtered, washed, and dried.[22]
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Inhibition of gastric acid secretion with omeprazole affects fish specific dynamic action and growth rate: Implications for the development of phenotypic stomach loss [frontiersin.org]
- 3. Method Validation of Esomeprazole Analysis in Human Plasma using High Performance Liquid Chromatography–Photodiode Array – Journal of Young Pharmacists [archives.jyoungpharm.org]
- 4. The RP-HPLC method for simultaneous estimation of esomeprazole and naproxen in binary combination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Esomeprazole sodium, H+/ K+-ATPase (proton pump) inhibitor (CAS 161796-78-7) | Abcam [abcam.com]
- 6. Pharmacokinetics and Pharmacodynamics of Esomezol DR, a New Dual Delayed-Release Formulation of Esomeprazole 20 Mg or 40 Mg, in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. proteopedia.org [proteopedia.org]
- 10. Esomeprazole versus other proton pump inhibitors in erosive esophagitis: a meta-analysis of randomized clinical trials [crd.york.ac.uk]
- 11. selleckchem.com [selleckchem.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. Cell biology of acid secretion by the parietal cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of gastric H,K-ATPase activity and gastric epithelial cell IL-8 secretion by the pyrrolizine derivative ML 3000 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. frontiersin.org [frontiersin.org]
- 17. Esomeprazole versus other proton pump inhibitors in erosive esophagitis: a meta-analysis of randomized clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ajpp.in [ajpp.in]
- 19. jyoungpharm.org [jyoungpharm.org]
- 20. Development and validation of a high throughput UPLC–MS/MS method for simultaneous quantification of esomeprazole, rabeprazole and levosulpiride in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Antibiotic Cocktail Exacerbates Esomeprazole-Induced Intestinal Dysmotility While Ameliorating Gastric Dyspepsia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. CN104356114B - Preparation method of this compound - Google Patents [patents.google.com]
- 23. CN105085487A - Preparation method of this compound - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for the Quantification of Esomeprazole Magnesium Trihydrate in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Esomeprazole, the S-isomer of omeprazole, is a potent proton pump inhibitor (PPI) that reduces gastric acid secretion by specifically inhibiting the H+/K+-ATPase in gastric parietal cells.[1][2] Its quantification in biological matrices such as plasma is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This document provides detailed application notes and protocols for the determination of esomeprazole in biological samples, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, which are widely recognized for their sensitivity and selectivity.[3][4]
Mechanism of Action Signaling Pathway
Esomeprazole exerts its therapeutic effect by irreversibly binding to the proton pump (H+/K+-ATPase) on the secretory surface of gastric parietal cells, which is the final step in gastric acid production.[1][2] This action inhibits both basal and stimulated acid secretion.[1] The activation of the proton pump is a complex process involving several signaling pathways, primarily initiated by histamine binding to H2 receptors, which elevates intracellular cAMP levels.[5]
Caption: Esomeprazole's mechanism of action pathway.
Quantitative Bioanalytical Methods
LC-MS/MS is the preferred method for the quantification of esomeprazole in biological fluids due to its high sensitivity, specificity, and throughput.[6] The following tables summarize various validated LC-MS/MS methods reported in the literature.
Sample Preparation Techniques
Effective sample preparation is critical to remove interfering substances and concentrate the analyte. Liquid-liquid extraction (LLE) and protein precipitation (PP) are the most common techniques.
| Method | Biological Matrix | Sample Volume | Extraction Technique | Extraction Solvent/Precipitating Agent | Internal Standard (IS) | Reference |
| Method A | Human Plasma | 50 µL | Liquid-Liquid Extraction (LLE) | Methyl tert-butyl ether:ethyl acetate (80:20, v/v) | Lansoprazole | [6] |
| Method B | Human Plasma | 80 µL | Liquid-Liquid Extraction (LLE) | Ethyl acetate (after alkalization with NaHCO3) | Rabeprazole | [3] |
| Method C | Human, Rat, Dog Plasma | 25 µL | Liquid-Liquid Extraction (LLE) | Methyl tert-butyl ether - dichloromethane (3:2, v/v) | Deuterated Esomeprazole | [7] |
| Method D | Rabbit Plasma | Not Specified | Protein Precipitation (PP) | Acetonitrile | Midazolam | [8] |
Chromatographic and Mass Spectrometric Conditions
| Method | LC Column | Mobile Phase | Flow Rate | Ionization Mode | Mass Transition (m/z) | Reference |
| Method A | Hypersil gold C18 | Gradient: 2 mM ammonium formate / Acetonitrile | 0.5 mL/min | ESI Positive | Esomeprazole: 346.1 → 198.0; IS: 370.1 → 252.0 | [6] |
| Method B | Gemini C18 (50x4.6mm, 5µ) | Acetonitrile : water (pH 7.0 with Ammonia) [8:2 v/v] | Not Specified | ESI Positive | Not Specified | [3] |
| Method C | Reversed-phase LC column | Not Specified | Not Specified | ESI Positive | Not Specified | [7] |
| Method D | Agilent SB-C18 (2.1x150mm, 5.0µm) | Gradient: 0.1 % formic acid in water and acetonitrile | Not Specified | ESI Positive | Esomeprazole: m/z 198; IS: m/z 326 | [8] |
Method Validation Parameters
| Method | Linearity Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Recovery (%) | Reference |
| Method A | 0.1–2000 | Not Specified | < 15% | < 15% | Within ±15% | High | [6] |
| Method B | 5–1000 | 5 | Not Specified | Not Specified | Not Specified | ~73.4% | [3] |
| Method C | 20–20,000 nmol/L | 20 nmol/L | < 9.5% | < 9.5% | 97.7 - 100.1% | 80 - 105% | [7] |
| Method D | 10–2000 | 10 | < 14% | < 14% | 89.2 - 112.6% | Not Specified | [8] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Human Plasma
This protocol is a synthesized procedure based on Method A.[6]
1. Materials and Reagents:
-
Blank human plasma (with K2-EDTA as anticoagulant)
-
Esomeprazole and Lansoprazole (Internal Standard) reference standards
-
Methanol, HPLC grade
-
Methyl tert-butyl ether, HPLC grade
-
Ethyl acetate, HPLC grade
-
Ammonium formate, analytical grade
-
Milli-Q water
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer, Centrifuge, Nitrogen evaporator
2. Preparation of Solutions:
-
Standard Stock Solutions (1 mg/mL): Dissolve esomeprazole and lansoprazole in methanol.
-
Working Solutions: Prepare combined working stock solutions of esomeprazole by serial dilution with methanol:water (70:30, v/v).
-
Internal Standard (IS) Working Solution: Prepare a working solution of lansoprazole in the same diluent.
-
Extraction Solvent: Mix methyl tert-butyl ether and ethyl acetate (80:20, v/v).
3. Sample Preparation Workflow:
Caption: Liquid-liquid extraction workflow for esomeprazole.
4. LC-MS/MS Analysis:
-
LC Column: Hypersil gold C18 or equivalent.
-
Mobile Phase A: 2 mM ammonium formate in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0.01-0.20 min: 10% B
-
0.50-0.70 min: 90% B
-
0.80-1.00 min: 10% B
-
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 2 µL.
-
Mass Spectrometer: Triple quadrupole with ESI source.
-
Ionization Mode: Positive.
-
MRM Transitions: Monitor m/z 346.1 → 198.0 for esomeprazole and m/z 370.1 → 252.0 for lansoprazole (IS).
Protocol 2: Protein Precipitation (PP) for Rabbit Plasma
This protocol is a generalized procedure based on Method D.[8]
1. Materials and Reagents:
-
Blank rabbit plasma
-
Esomeprazole and Midazolam (Internal Standard) reference standards
-
Acetonitrile, HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer, Centrifuge
2. Preparation of Solutions:
-
Standard Stock Solutions: Prepare individual stock solutions of esomeprazole and midazolam in a suitable organic solvent (e.g., methanol).
-
Working Solutions: Prepare calibration curve (CC) and quality control (QC) samples by spiking blank plasma with appropriate volumes of esomeprazole working solutions.
3. Sample Preparation Workflow:
-
Pipette a known volume of plasma sample (e.g., 100 µL) into a microcentrifuge tube.
-
Add the internal standard solution.
-
Add cold acetonitrile (typically in a 3:1 ratio to the plasma volume, e.g., 300 µL).
-
Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge at high speed (e.g., >10,000g) for 10-15 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or an HPLC vial.
-
Inject an aliquot of the supernatant directly into the LC-MS/MS system.
Conclusion
The quantification of esomeprazole magnesium trihydrate in biological samples can be reliably achieved using validated LC-MS/MS methods. The choice between liquid-liquid extraction and protein precipitation for sample preparation will depend on the required sensitivity, matrix effects, and throughput needs. The protocols and data presented here provide a comprehensive guide for researchers to develop and implement robust bioanalytical methods for esomeprazole.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Pharmacotherapy Update | Esomeprazole (Nexiumâ¢): A New Proton Pump Inhibitor [clevelandclinicmeded.com]
- 3. ajrconline.org [ajrconline.org]
- 4. core.ac.uk [core.ac.uk]
- 5. ClinPGx [clinpgx.org]
- 6. Development and validation of a high throughput UPLC–MS/MS method for simultaneous quantification of esomeprazole, rabeprazole and levosulpiride in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of esomeprazole and its two main metabolites in human, rat and dog plasma by liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of esomeprazole in rabbit plasma by liquid chromatography-mass spectrometry and its application to a pharmacokinetic study [sedici.unlp.edu.ar]
Application Notes and Protocols for In Vitro Dissolution Testing of Esomeprazole Magnesium Trihydrate Tablets
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Esomeprazole magnesium trihydrate is the S-isomer of omeprazole and a proton pump inhibitor that reduces gastric acid secretion.[1] It is indicated for the treatment of gastroesophageal reflux disease (GORD), the healing of peptic ulcers associated with non-steroidal anti-inflammatory drug (NSAID) therapy, and other conditions related to excessive stomach acid.[2] As esomeprazole is unstable in acidic environments, oral formulations are typically enteric-coated to protect the drug from degradation in the stomach and allow for its dissolution and absorption in the small intestine.[3][4]
In vitro dissolution testing is a critical quality control parameter for these delayed-release dosage forms. It ensures batch-to-batch consistency and can be indicative of the in vivo performance of the drug product.[5] This document provides detailed application notes and protocols for the in vitro dissolution testing of this compound tablets.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | (C₁₇H₁₈N₃O₃S)₂Mg · 3H₂O |
| Molecular Weight | 767.2 g/mol (as trihydrate)[6] |
| Solubility | Slightly soluble in water, soluble in methanol, and practically insoluble in heptane.[2] |
| Stability | Rapidly degrades in acidic media, but has acceptable stability under alkaline conditions.[6] |
Experimental Protocols
Dissolution Testing Protocol (USP Apparatus 2 - Paddle Method)
This protocol is based on the United States Pharmacopeia (USP) general chapter for delayed-release dosage forms and specific methods for esomeprazole magnesium capsules.[7][8]
a. Acid Stage (Resistance to Gastric Fluid)
-
Objective: To assess the integrity of the enteric coating in a simulated acidic gastric environment.
-
Dissolution Medium: 0.1 N Hydrochloric Acid.[7]
-
Apparatus: USP Apparatus 2 (Paddles).[5]
-
Procedure:
-
Place 300 mL of 0.1 N HCl in each dissolution vessel and equilibrate the medium to 37 ± 0.5 °C.[7]
-
Place one tablet in each vessel.
-
Operate the apparatus at 100 rpm for 2 hours.[9]
-
After 2 hours, withdraw a sample of the medium. Esomeprazole is acid-labile, so quantification is typically performed on the remaining intact drug within the dosage form rather than the dissolution medium.[8]
-
b. Buffer Stage (Drug Release in Simulated Intestinal Fluid)
-
Objective: To measure the rate and extent of drug release in a simulated intestinal environment.
-
Dissolution Medium: pH 6.8 phosphate buffer.[7]
-
Procedure:
-
After the acid stage, add 700 mL of 0.086 M dibasic sodium phosphate to each vessel, pre-equilibrated to 37 ± 0.5 °C.[7]
-
Adjust the pH to 6.8 ± 0.05 using 2 N hydrochloric acid or 2 N sodium hydroxide if necessary.[7]
-
Continue the dissolution test at 100 rpm.[5]
-
Withdraw samples (e.g., 10 mL) at specified time points (e.g., 15, 30, 45, and 60 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed pH 6.8 phosphate buffer.
-
Filter the samples through a 0.45 µm nylon syringe filter before analysis.[5]
-
Analytical Method for Quantification (High-Performance Liquid Chromatography - HPLC)
A validated reversed-phase HPLC (RP-HPLC) method is recommended for the accurate quantification of esomeprazole in dissolution samples.[5]
a. Chromatographic Conditions
| Parameter | Condition |
| Column | Waters Xterra RP18 (150 x 4.6 mm, 5 µm) or equivalent.[5] |
| Mobile Phase | Mix 350 mL of Acetonitrile and 500 mL of pH 6.8 phosphate buffer. Dilute to 1000 mL with water.[5] |
| Flow Rate | 1.0 mL/min.[5] |
| Detection | UV at 302 nm.[5] |
| Injection Volume | 20 µL.[5] |
| Column Temperature | 25 °C.[7] |
b. Preparation of Standard Solutions
-
Standard Stock Solution: Accurately weigh and transfer about 50 mg of Esomeprazole working standard into a 100 mL volumetric flask. Add 30 mL of methanol and sonicate for about 10 minutes to dissolve. Dilute to volume with methanol and mix well.[5]
-
Working Standard Solution: Pipette a suitable aliquot of the standard stock solution into a volumetric flask and dilute to volume with the dissolution medium to achieve a known concentration.[5] Immediately before analysis, mix 5 mL of this solution with 1 mL of 0.25 N sodium hydroxide solution to stabilize the esomeprazole.[5]
c. Preparation of Sample Solutions
For each time point, take 5 mL of the filtered dissolution sample and mix with 1 mL of 0.25 N sodium hydroxide solution to prevent degradation of esomeprazole.[5]
Data Presentation
The results of the dissolution study should be presented in a clear and organized manner.
Table 1: Dissolution Profile of this compound Tablets
| Time (minutes) | % Drug Released (Mean ± SD, n=6) |
| 15 | |
| 30 | |
| 45 | |
| 60 |
Acceptance Criteria: According to the USP, not less than 75% (Q) of the labeled amount of esomeprazole should be dissolved in 30 minutes in the buffer stage.[7]
Visualizations
Caption: Workflow for the in vitro dissolution testing of esomeprazole tablets.
Caption: Key parameters of the HPLC analytical method for esomeprazole.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 217087-09-7 [chemicalbook.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. ijrpr.com [ijrpr.com]
- 6. jocpr.com [jocpr.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. fda.report [fda.report]
- 9. uspnf.com [uspnf.com]
Application Notes and Protocols: Esomeprazole Magnesium Trihydrate for In Vitro Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction Esomeprazole, the S-isomer of omeprazole, is a proton pump inhibitor (PPI) that irreversibly inhibits the H+/K+-ATPase in gastric parietal cells, effectively reducing gastric acid secretion[1][2]. Beyond its clinical use for acid-related disorders, esomeprazole has demonstrated significant anti-neoplastic properties in various in vitro and in vivo models[3][4]. These anticancer effects are attributed to mechanisms independent of its acid-suppressing function, primarily through the inhibition of vacuolar-type H+-ATPase (V-ATPase) in cancer cells[4][5]. This document provides detailed application notes and protocols for utilizing esomeprazole magnesium trihydrate in in vitro cell culture experiments to investigate its effects on cell signaling, viability, and proliferation.
Mechanism of Action in Cancer Cells In cancer cells, esomeprazole's primary target is the V-ATPase, an ATP-dependent proton pump[4]. V-ATPase activity is crucial for cancer cells to maintain a neutral to alkaline intracellular pH (pHi) while promoting an acidic tumor microenvironment (pHe)[4][6]. By inhibiting V-ATPase, esomeprazole disrupts this pH balance, leading to intracellular acidification[3][4]. This disruption triggers several downstream anti-tumor effects:
-
Induction of Apoptosis: Cellular acidification can activate caspase enzymes, leading to programmed cell death[1].
-
Cell Cycle Arrest: Esomeprazole can arrest cancer cells in the G1 phase of the cell cycle by upregulating the p21 protein and inhibiting cyclin-dependent kinases (CDKs) like Cdk1 and Cdk2[7].
-
Inhibition of Proliferation and Invasion: By altering cellular pH homeostasis, esomeprazole can inhibit cancer cell proliferation, migration, and invasion[3][5].
-
Sensitization to Chemotherapy: Esomeprazole can enhance the cytotoxicity of conventional chemotherapy drugs like cisplatin by increasing oxidative stress, apoptosis, and DNA damage[1][8]. It may also help overcome drug resistance associated with the acidic tumor microenvironment[8][9].
Signaling Pathways Modulated by Esomeprazole
Esomeprazole has been shown to influence several key signaling pathways involved in inflammation and cancer progression.
Caption: Esomeprazole's inhibition of V-ATPase and key signaling pathways.
Data Presentation: Effects of Esomeprazole in Vitro
The following tables summarize quantitative data from studies on esomeprazole and related PPIs in various cell lines.
Table 1: Effect on Cell Viability and Proliferation
| Compound | Cell Line | Concentration | Effect | Citation |
|---|---|---|---|---|
| Esomeprazole | Ovarian Cancer Cells | Concentration-dependent | Inhibited cell viability and proliferation | [3] |
| Esomeprazole | SNU-1 Gastric Carcinoma | 25 - 500 µg/mL | No significant effect on cell viability alone | [8] |
| Esomeprazole + Cisplatin | SNU-1 Gastric Carcinoma | 25 µg/mL Eso + 3.024 µg/mL Cis | Significantly greater reduction in cell viability (CI < 1) | [8] |
| Omeprazole | Barrett's Esophagus (CP-A, CP-B) | Dose-dependent | Decreased the number of viable cells | [5] |
| Esomeprazole | DU145 Prostate Cancer | Dose-dependent | Decreased cell viability after 48h |[6] |
Table 2: Effect on Apoptosis
| Compound | Cell Line | Concentration | Effect on Apoptosis | Citation |
|---|---|---|---|---|
| Esomeprazole | Ovarian Cancer Cells | Concentration-dependent | Induced apoptosis | [3] |
| Esomeprazole | SNU-1 Gastric Carcinoma | 25 µg/mL | No discernible impact on apoptotic rate alone | [8] |
| Esomeprazole + Cisplatin | SNU-1 Gastric Carcinoma | 25 µg/mL Eso + 3.024 µg/mL Cis | Significantly higher level of apoptosis vs. cisplatin alone | [8] |
| Omeprazole | Nucleus Pulposus Cells (NPCs) | 300 µM | Heightened apoptosis (28.99% rate) |[3] |
Table 3: Effect on Cell Cycle
| Compound | Cell Line | Cell Type | Effect | Citation |
|---|---|---|---|---|
| Esomeprazole | HNSCC | Cancer | G1 phase arrest via p21 upregulation, Cdk1/Cdk2 inhibition | [7] |
| Omeprazole | Barrett's Esophagus (CP-A, CP-B) | Pre-cancerous | Increased cell number in G0/G1 phase, decreased in S phase | [5] |
| Esomeprazole | Gastric Cancer | Cancer | Induced cell cycle arrest at S and G2/M phases |[4] |
Experimental Workflow
A typical workflow for assessing the in vitro effects of esomeprazole is outlined below.
Caption: General experimental workflow for in vitro esomeprazole studies.
Experimental Protocols
Protocol 1: Preparation of Esomeprazole Stock Solution
This compound is susceptible to degradation in acidic conditions. Therefore, proper handling and solution preparation are critical.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free water or PBS
-
Sterile microcentrifuge tubes or conical tubes
-
Vortex mixer
Procedure:
-
Calculate Amount: Determine the mass of esomeprazole powder needed to prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO. Note: Esomeprazole is primarily metabolized by CYP2C19 and CYP3A4 enzymes in vivo[2].
-
Dissolution: Dissolve the weighed powder in the calculated volume of DMSO. Vortex thoroughly until the powder is completely dissolved. This will be your stock solution.
-
Sterilization: While not always necessary for DMSO stocks, if desired, filter the solution through a 0.22 µm syringe filter into a sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light[10].
-
Working Solution: On the day of the experiment, thaw an aliquot of the stock solution. Prepare fresh working solutions by diluting the stock solution in pre-warmed, serum-free cell culture medium to the final desired concentrations. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Protocol 2: Cell Viability Assay (CCK-8/MTT)
This protocol assesses the effect of esomeprazole on cell metabolic activity, an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
Cells of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)[11]
-
Esomeprazole working solutions
-
CCK-8 or MTT reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 2,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator[5][11].
-
Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of esomeprazole (and/or combination treatments). Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours)[5].
-
Reagent Addition: Add 10 µL of CCK-8 reagent (or 20 µL of MTT solution) to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C until a color change is apparent. If using MTT, you will need to subsequently add a solubilizing agent (e.g., DMSO or Sorenson's buffer) and incubate further to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader[5].
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot a dose-response curve to determine the IC50 value if applicable.
Protocol 3: Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well cell culture plates
-
Cells, medium, and esomeprazole working solutions
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (1X)
-
Flow cytometer
Procedure:
-
Seeding and Treatment: Seed cells in 6-well plates and treat with esomeprazole as described in Protocol 2 for the desired duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS, then detach using trypsin-EDTA. Combine floating cells (from the old medium) with the detached cells to ensure all apoptotic cells are collected[11].
-
Cell Pelleting: Centrifuge the cell suspension at ~1000 rpm for 5 minutes. Discard the supernatant[11].
-
Washing: Wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Analysis: Analyze the samples immediately using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.
Protocol 4: Cell Cycle Analysis (PI Staining)
This protocol uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle phase distribution by flow cytometry.
Materials:
-
6-well cell culture plates
-
Cells, medium, and esomeprazole working solutions
-
Cold 70% ethanol
-
PBS
-
RNase A solution
-
Propidium Iodide (PI) staining solution
Procedure:
-
Seeding and Treatment: Seed and treat cells in 6-well plates with esomeprazole as previously described.
-
Harvesting: Harvest cells using trypsin-EDTA and pellet by centrifugation.
-
Fixation: Resuspend the cell pellet gently and add cold 70% ethanol dropwise while vortexing at a low speed to prevent clumping. Fix the cells overnight or for at least 2 hours at 4°C.
-
Washing: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A and incubate for 30 minutes at 37°C to degrade RNA, ensuring PI only stains DNA.
-
PI Staining: Add PI staining solution to the cells and incubate for 15-30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer. The DNA content will be used to generate a histogram representing the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Esomeprazole Therapy and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Impact of Esomeprazole, Ciprofloxacin and Their Combination on Cervical Cancer Cell Line Proliferation: A Focus on Heat Shock Protein 70 Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Omeprazole Inhibits Cell Proliferation and Induces G0/G1 Cell Cycle Arrest through Up-regulating miR-203a-3p Expression in Barrett’s Esophagus Cells [frontiersin.org]
- 6. Effect of Esomeprazole Treatment on Extracellular Tumor pH in a Preclinical Model of Prostate Cancer by MRI-CEST Tumor pH Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Esomeprazole enhances the effect of ionizing radiation to improve tumor control - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Esomeprazole Potentiates the Cytotoxic Effects of Cisplatin in Gastric Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. msjonline.org [msjonline.org]
- 10. globalrph.com [globalrph.com]
- 11. creative-biolabs.com [creative-biolabs.com]
Application Notes and Protocols for Preclinical Formulation of Esomeprazole Magnesium Trihydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Esomeprazole, the S-isomer of omeprazole, is a potent proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion.[1][2] It achieves this by irreversibly binding to the H+/K+-ATPase on the secretory surface of gastric parietal cells, thereby inhibiting both basal and stimulated acid production.[1] The magnesium trihydrate salt of esomeprazole is a stable form of the drug commonly used in pharmaceutical formulations.[3] In preclinical research, particularly in studies investigating gastrointestinal disorders, accurate and reproducible formulation of esomeprazole magnesium trihydrate is paramount for obtaining reliable in vivo data.
These application notes provide a comprehensive guide to the formulation of this compound for preclinical studies, with a focus on oral gavage administration in rodent models. This document outlines the physicochemical properties of the compound, detailed protocols for formulation preparation and in vivo studies, and summarizes key quantitative data.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for developing a stable and effective formulation.
| Property | Value | Reference |
| Molecular Formula | C₃₄H₃₆MgN₆O₆S₂·3H₂O | [4] |
| Molecular Weight | 767.2 g/mol | [4] |
| Appearance | White to slightly colored powder | |
| Solubility | Slightly soluble in water, soluble in methanol, practically insoluble in heptane. | [5] |
| Stability | Unstable in acidic conditions, stable in alkaline conditions. | [4] |
| pKa | Not directly available for the trihydrate salt, but esomeprazole has pKa values of approximately 4.0 (pyridinium ion) and 8.8 (benzimidazole nitrogen). | |
| Melting Point | 184-189°C (with decomposition) | [5] |
Experimental Protocols
Preparation of this compound Formulation for Oral Gavage
This protocol describes the preparation of a suspension of this compound suitable for oral gavage in preclinical animal models. Due to the instability of esomeprazole in acidic environments, it is critical to prepare the formulation in a neutral or slightly alkaline vehicle.
Materials:
-
This compound powder
-
Vehicle:
-
Option 1: 0.5% (w/v) Methylcellulose in sterile water
-
Option 2: Normal saline (0.9% NaCl)
-
Option 3: 0.1% (v/v) Tween 80 in sterile water
-
-
Sterile water for injection
-
Magnetic stirrer and stir bar
-
Weighing balance
-
Spatula
-
Volumetric flasks and graduated cylinders
-
pH meter (optional, but recommended)
Procedure:
-
Vehicle Preparation:
-
For 0.5% Methylcellulose: Slowly add 0.5 g of methylcellulose to 100 mL of sterile water while continuously stirring with a magnetic stirrer. Continue stirring until the methylcellulose is fully dissolved and the solution is clear.
-
For Normal Saline: Dissolve 0.9 g of NaCl in 100 mL of sterile water.
-
For 0.1% Tween 80: Add 0.1 mL of Tween 80 to 100 mL of sterile water and mix thoroughly.
-
-
Weighing the Compound: Accurately weigh the required amount of this compound powder based on the desired final concentration and the total volume of the formulation needed for the study.
-
Suspension Preparation:
-
Place a stir bar in a volumetric flask containing the chosen vehicle.
-
Slowly add the weighed this compound powder to the vehicle while stirring continuously.
-
Continue stirring for at least 15-30 minutes to ensure a homogenous suspension. Visually inspect for any clumps and break them up if necessary.
-
-
Final Volume Adjustment: Once a uniform suspension is achieved, adjust the final volume with the vehicle.
-
Storage: Esomeprazole formulations are prone to degradation and should be prepared fresh on the day of dosing.[6] If short-term storage is necessary, store the suspension at 2-8°C, protected from light, and re-suspend thoroughly before administration.
dot
References
- 1. Esomeprazole | C17H19N3O3S | CID 9568614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. SMPDB [smpdb.ca]
- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 4. Development, In-Vitro Characterization and Preclinical Evaluation of Esomeprazole-Encapsulated Proniosomal Formulation for the Enhancement of Anti-Ulcer Activity [mdpi.com]
- 5. CN104356114B - Preparation method of this compound - Google Patents [patents.google.com]
- 6. ClinPGx [clinpgx.org]
Application Notes & Protocols: Esomeprazole Magnesium Trihydrate in Animal Models of GERD
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Esomeprazole Magnesium Trihydrate in preclinical animal models of Gastroesophageal Reflux Disease (GERD).
Introduction: this compound
Esomeprazole, the S-isomer of omeprazole, is a proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion.[1][2] It is a cornerstone medication for treating acid-related conditions in humans, including GERD, erosive esophagitis, and peptic ulcers.[3][4] this compound is a stable salt form of the drug, approved for therapeutic use.[5] In preclinical research, animal models are indispensable for studying the pathophysiology of GERD and for evaluating the efficacy of therapeutic agents like esomeprazole.[6][7] These models allow for controlled investigation into the drug's mechanism, dosage, and effects on esophageal tissue.
Mechanism of Action
Esomeprazole is a prodrug that, once absorbed, is activated in the acidic environment of the gastric parietal cells.[8] It works by specifically and irreversibly inhibiting the H+/K+-ATPase enzyme system, also known as the proton pump.[3][8] This enzyme represents the final step in the pathway of gastric acid secretion.[3] By blocking this pump, esomeprazole significantly reduces the production and secretion of hydrochloric acid into the stomach lumen, thereby increasing intragastric pH.[1][8] This reduction in acidity alleviates reflux symptoms and allows for the healing of damaged esophageal tissue.[4]
Experimental Protocols: GERD Animal Models
The selection of an animal model is critical and depends on the specific research question. Both surgical and non-surgical models are commonly used.
This model leverages a physiological trigger to induce GERD, avoiding the stress and complications of surgery.[6][9] It is based on inducing overeating through a cycle of fasting and re-feeding.[10]
Protocol:
-
Animal Selection: Use adult male or female mice (e.g., C57BL/6), weighing 20-25g.
-
Acclimatization: House the animals in a controlled environment (12-hour light/dark cycle, 22±2°C) for at least one week with ad libitum access to standard chow and water.
-
GERD Induction:
-
Control Group: Continue to provide ad libitum access to food and water.
-
GERD Group: Implement a repetitive fasting and feeding schedule. For example, fast the mice every other day.[6][10] On feeding days, the mice will consume significantly more food (overeating), leading to gastric distention, a plausible mechanism for GERD.[6]
-
-
Duration: Continue the protocol for a period sufficient to induce GERD-like changes, typically several weeks.
-
Confirmation: Assess the development of GERD by evaluating macroscopic and microscopic findings in the esophagus and measuring biomarkers such as inducible nitric oxide synthase (iNOS) and substance P.[9][10]
Surgical models provide a more direct and often more severe model of reflux but are invasive.[7] Procedures can involve damaging the lower esophageal sphincter (LES) or performing a partial obstruction at the pylorus with a ligation of the limiting ridge of the forestomach to induce reflux.
Note: All surgical procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and performed under anesthesia with appropriate post-operative care.[7]
Protocol: Efficacy Study of Esomeprazole
This protocol outlines a general workflow for assessing the therapeutic effect of esomeprazole in an established animal model of GERD.
Protocol:
-
Animal Model & Induction: Establish GERD in a cohort of animals (e.g., rats or mice) using a validated surgical or non-surgical method as described above.
-
Group Allocation: Randomly assign animals to the following groups:
-
Group 1 (Sham/Control): Healthy animals receiving vehicle.
-
Group 2 (GERD + Vehicle): GERD animals receiving the vehicle (e.g., normal saline).
-
Group 3 (GERD + Low-Dose Esomeprazole): GERD animals receiving a low dose of esomeprazole.
-
Group 4 (GERD + High-Dose Esomeprazole): GERD animals receiving a high dose of esomeprazole.
-
-
Drug Administration:
-
Prepare this compound solution/suspension in an appropriate vehicle.
-
Administer the drug orally (gavage) or intravenously, depending on the study's objective.[11][12] Administration should occur at a consistent time each day (e.g., at least 1 hour before feeding).[13]
-
Treatment duration can range from several days to weeks.
-
-
Monitoring & Endpoint Analysis:
-
Gastric pH: At the end of the study, measure the gastric pH of stomach contents.
-
Macroscopic Lesion Scoring: Euthanize animals and visually inspect the esophagus and stomach for lesions, scoring them based on severity (e.g., Guth's lesion score).[14]
-
Histopathology: Collect esophageal and gastric tissues, fix in formalin, and process for H&E staining to assess inflammation, mucosal thickness, and cellular damage.[2]
-
Biochemical Analysis: Measure inflammatory markers (e.g., MPO, PGE2) or oxidative stress markers in tissue homogenates.[14]
-
Data Presentation: Quantitative Outcomes
Summarizing quantitative data is crucial for interpreting results. The following tables provide examples of data that can be collected and compared across treatment groups.
Table 1: Esomeprazole Dosage in Animal Models
| Animal Model | Dosage Administered | Route | Frequency | Study Focus | Reference |
| Rat | 10 mg/kg & 50 mg/kg | Oral | Once Daily | Stress Ulcer Protection | [14] |
| Dog (Beagle) | 0.5 mg/kg & 1.0 mg/kg | Oral | Once Daily (q24h) | Intragastric pH | [15] |
| Dog (Beagle) | 1.0 mg/kg | Oral | Twice Daily (q12h) | Intragastric pH | [15] |
| Dog | 1.0 mg/kg | IV | Two doses prior to anesthesia | GER during anesthesia | [12] |
| Rat | Not Specified | Oral | Long-term | Gastric Mucosa Histology | [2] |
Table 2: Effect of Proton Pump Inhibitors on Gastric Parameters in Rat Models
| Treatment Group | Gastric Volume (mL) | Gastric pH | Total Acidity (mEq/L) | Reference |
| Control Rats | Data not specified | Data not specified | Data not specified | [16] |
| Omeprazole-Treated Rats | Significantly Decreased | Significantly Increased | Significantly Decreased | [16] |
| WIR* Stress Group | Data not specified | ~1.5 | ~140 | [14] |
| WIR + Esomeprazole (10 mg/kg) | Data not specified | ~3.0 | ~80 | [14] |
| WIR + Esomeprazole (50 mg/kg) | Data not specified | ~4.5 | ~40 | [14] |
| *WIR: Water-immersion restraint |
Table 3: Effect of Esomeprazole on Inflammatory and Lesion Markers in a Rat Stress Ulcer Model
| Treatment Group | Guth's Lesion Score | Myeloperoxidase (MPO) Level | Prostaglandin E2 (PGE2) Level | Reference |
| WIR* Stress Group | 59.7 ± 4.3 | Significantly Elevated | Significantly Reduced | [14] |
| WIR + Esomeprazole (10 mg/kg) | 31.9 ± 3.1 | Significantly Suppressed | Not Significantly Changed | [14] |
| WIR + Esomeprazole (50 mg/kg) | 5.7 ± 0.8 | Significantly Suppressed | Significantly Increased | [14] |
| *WIR: Water-immersion restraint |
These tables demonstrate that esomeprazole dose-dependently increases gastric pH while reducing mucosal lesions and markers of inflammation in rodent models.[14] Studies in dogs confirm its efficacy in raising intragastric pH.[12][15]
References
- 1. Esomeprazole Magnesium Capsules (esomeprazole magnesium): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 2. aimdrjournal.com [aimdrjournal.com]
- 3. What is Esomeprazole Magnesium used for? [synapse.patsnap.com]
- 4. ajpbp.com [ajpbp.com]
- 5. This compound: Pharmacology/mechanism of action, Pharmacokinetic characteristics and Metabolism_Chemicalbook [chemicalbook.com]
- 6. Non-surgical animal model of gastroesophageal reflux disease by overeating induced in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Surgical Models of Gastroesophageal Reflux with Mice [jove.com]
- 8. What is the mechanism of Esomeprazole Magnesium? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. pure.korea.ac.kr [pure.korea.ac.kr]
- 11. Esomeprazole (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 12. researchgate.net [researchgate.net]
- 13. ESOMEPRAZOLE MAGNESIUM [dailymed.nlm.nih.gov]
- 14. Esomeprazole alleviates the damage to stress ulcer in rats through not only its antisecretory effect but its antioxidant effect by inactivating the p38 MAPK and NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacodynamics of 2 dosages of orally administered esomeprazole in client‐owned, healthy dogs: A prospective, crossover study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the Spectrophotometric Determination of Esomeprazole Magnesium Trihydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Esomeprazole, the S-isomer of omeprazole, is a proton pump inhibitor that effectively reduces gastric acid secretion.[1][2] It is widely used in the treatment of acid-related disorders such as gastroesophageal reflux disease (GERD) and peptic ulcers. Accurate and reliable analytical methods are crucial for the quality control of esomeprazole in bulk drug and pharmaceutical formulations. Spectrophotometry, being a simple, cost-effective, and readily available technique, offers a viable alternative to more complex chromatographic methods for routine analysis.[1][3]
These application notes provide detailed protocols for various spectrophotometric methods for the determination of esomeprazole magnesium trihydrate, including direct UV spectrophotometry, visible spectrophotometry using complexing agents, and derivative spectrophotometry. The validation parameters for each method are summarized to aid in method selection and implementation.
I. Direct UV-Visible Spectrophotometric Methods
Direct UV-Visible spectrophotometry is a straightforward and rapid method for the quantification of esomeprazole. The choice of solvent is critical as it can influence the wavelength of maximum absorbance (λmax).
Method 1: Using Methanol as Solvent
A simple and sensitive UV spectrophotometric method has been developed for the determination of esomeprazole using methanol as the solvent.[4]
Experimental Protocol:
-
Instrument: A double beam UV-Visible spectrophotometer with a 1 cm quartz cell.
-
Solvent: Methanol.
-
Preparation of Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound and transfer it to a 100 mL volumetric flask. Dissolve in a small amount of methanol and then make up the volume to the mark with methanol.
-
Preparation of Working Standard Solutions: From the stock solution, prepare a series of dilutions ranging from 2 to 10 µg/mL with methanol.[4]
-
Sample Preparation (from Tablets):
-
Weigh and finely powder 20 tablets.
-
Take a quantity of powder equivalent to 40 mg of esomeprazole and transfer it to a 100 mL volumetric flask.[5]
-
Add about 70 mL of methanol and sonicate for 15 minutes to ensure complete dissolution of the drug.
-
Make up the volume to 100 mL with methanol and filter the solution through a suitable filter paper.
-
Further dilute the filtrate with methanol to obtain a final concentration within the linearity range.
-
-
Measurement:
-
Scan the working standard solutions and the sample solution from 200 to 400 nm against methanol as a blank.
-
Measure the absorbance at the λmax of 299 nm.[4]
-
-
Calculation: Construct a calibration curve by plotting absorbance versus concentration. Determine the concentration of esomeprazole in the sample solution from the calibration curve.
Data Presentation:
| Validation Parameter | Result | Reference |
| λmax | 299 nm | [4] |
| Linearity Range | 2-10 µg/mL | [4] |
| Correlation Coefficient (r²) | 0.999 | [4] |
| % Mean Recovery (Accuracy) | 98-99.23% | [4] |
| Precision (%RSD) | < 2 | [4] |
Method 2: Using Hydrolysis with Hydrochloric Acid
This method is based on the hydrolysis of esomeprazole in an acidic medium, which leads to the formation of a product with a different absorption maximum.[6]
Experimental Protocol:
-
Instrument: A UV-Visible spectrophotometer with 1 cm quartz cells.
-
Reagents: 1 M Hydrochloric Acid (HCl).
-
Preparation of Standard Stock Solution (100 µg/mL): Prepare as described in Method 1, using distilled water as the solvent.
-
Preparation of Working Standard Solutions: Prepare a series of dilutions ranging from 1 to 40 µg/mL in 10 mL volumetric flasks.[6] To each flask, add 1 mL of 1 M HCl and make up the volume with distilled water.
-
Sample Preparation: Prepare the sample solution as described in Method 1, using distilled water. In a 10 mL volumetric flask, take an appropriate aliquot of the sample solution, add 1 mL of 1 M HCl, and dilute to the mark with distilled water.
-
Measurement:
-
Scan the solutions from 200 to 400 nm against a blank solution (1 mL of 1 M HCl diluted to 10 mL with distilled water).
-
Measure the absorbance at the λmax of 352 nm.[6]
-
-
Calculation: Calculate the concentration of esomeprazole using a calibration curve.
Data Presentation:
| Validation Parameter | Result | Reference |
| λmax | 352 nm | [6] |
| Linearity Range | 1-40 µg/mL | [6] |
| Correlation Coefficient (R²) | 0.9997 | [6] |
| Molar Absorptivity | 7.7 × 10³ L/mol.cm | [6] |
| Sandell's Sensitivity | 0.044 µg/cm² | [6] |
II. Visible Spectrophotometric Methods
These methods involve the formation of a colored complex between esomeprazole and a specific reagent, allowing for quantification in the visible region of the spectrum. This can be advantageous in minimizing interference from excipients that absorb in the UV range.
Method 3: Using Indigo Carmine Reagent
This method is based on the reaction of esomeprazole with indigo carmine reagent.[1]
Experimental Protocol:
-
Instrument: A UV-Visible spectrophotometer with 1 cm glass cells.
-
Reagents:
-
Preparation of Standard Stock Solution (1000 µg/mL): Dissolve 10 mg of esomeprazole in 10 mL of a 50:50 mixture of methanol and distilled water.[1]
-
Preparation of Working Standard Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the methanol:water mixture.[1]
-
Procedure for Calibration Curve:
-
Pipette aliquots of the working standard solution (ranging from 0.5 to 3.5 mL, to get concentrations of 5-35 µg/mL) into a series of 10 mL volumetric flasks.
-
Add a specific volume of the Indigo Carmine reagent (the original paper is not perfectly clear on the volume, but it should be kept constant for all standards and samples).
-
Make up the volume with the methanol:chloroform (80:20) solvent.
-
-
Measurement:
-
Measure the absorbance of the resulting colored solutions at 577 nm and 617 nm against a reagent blank.[1]
-
-
Calculation: Plot a calibration curve of absorbance versus concentration and determine the sample concentration.
Data Presentation:
| Validation Parameter | Result | Reference |
| λmax | 577 nm and 617 nm | [1] |
| Linearity Range | 5-35 µg/mL | [1] |
| Correlation Coefficient (r) | 0.9997 and 0.9989 | [1] |
| % Recovery (Accuracy) | 101.8% | [1] |
| Precision (%RSD) | < 2 | [1] |
Method 4: Complexation with Iron(II) and 1,10-Phenanthroline
This method involves the formation of a colored complex of esomeprazole with iron(II) and 1,10-phenanthroline in an acidic medium.[3]
Experimental Protocol:
-
Instrument: A UV-Visible spectrophotometer with 1 cm glass cells.
-
Reagents:
-
0.1 N Sulfuric Acid (H₂SO₄).
-
Ferric Chloride (FeCl₃) solution (0.0033 M).
-
1,10-Phenanthroline solution (0.01 M).
-
Ortho-phosphoric acid (0.02 M).
-
-
Preparation of Standard Solutions: Dissolve standard esomeprazole in 0.1 N H₂SO₄ to prepare solutions with concentrations ranging from 0.5 to 4 µg/mL.[3]
-
Color Development:
-
To a 10 mL volumetric flask, add an aliquot of the standard or sample solution.
-
Add 1.5 mL of 0.0033 M FeCl₃ solution.[3]
-
Add 2.5 mL of 0.01 M 1,10-phenanthroline solution.[3]
-
Add 0.5 mL of 0.02 M ortho-phosphoric acid to stabilize the color.[3]
-
Make up the volume to 10 mL with 0.1 N H₂SO₄.
-
Allow the color to develop for 30 minutes.[3]
-
-
Measurement: Measure the absorbance at 507 nm against a reagent blank.[3]
-
Calculation: Determine the concentration from a calibration curve.
Data Presentation:
| Validation Parameter | Result | Reference |
| λmax | 507 nm | [3] |
| Linearity Range | 0.5-4 µg/mL | [3] |
| Correlation Coefficient (r²) | 0.9723 | [3] |
| Color Stability | Stable for 30 minutes after development | [3] |
III. Derivative Spectrophotometry
Derivative spectrophotometry is a useful technique for determining the concentration of a substance in the presence of interfering components and for enhancing spectral details.
Method 5: First and Second Order Derivative Spectrophotometry
This method utilizes the first and second derivatives of the absorption spectrum of esomeprazole.[5]
Experimental Protocol:
-
Instrument: A UV-Visible spectrophotometer capable of derivative scanning.
-
Solvent: Methanol.
-
Preparation of Standard and Sample Solutions: Prepare the stock and working solutions as described in Method 1, with a linearity range of 4-40 µg/mL.[5]
-
Measurement:
-
Calculation: Plot the derivative amplitude against concentration to construct calibration curves.
Data Presentation:
| Validation Parameter | First Order Derivative | Second Order Derivative | Reference |
| Measurement Wavelength | 293 nm | 281 nm | [5] |
| Linearity Range | 4-40 µg/mL | 4-40 µg/mL | [5] |
| Correlation Coefficient (r²) | 0.9999 | 0.9999 | [5] |
| % Mean Recovery (Accuracy) | 99.59% | 100.69% | [5] |
Experimental Workflows
Caption: General workflow for spectrophotometric determination of esomeprazole.
Caption: Workflow for visible spectrophotometry using a chromogenic reagent.
Conclusion
The described spectrophotometric methods are simple, accurate, precise, and cost-effective for the routine determination of this compound in bulk and pharmaceutical dosage forms. The choice of method will depend on the available instrumentation, the nature of the sample matrix, and the desired sensitivity. For simple formulations, direct UV spectrophotometry is often sufficient. In the presence of interfering excipients, visible spectrophotometry or derivative spectrophotometry may be more appropriate. It is essential to validate the chosen method in the user's laboratory according to ICH guidelines to ensure its suitability for the intended purpose.
References
Application Notes and Protocols for Esomeprazole Magnesium Trihydrate Enteric-Coated Microsphere Preparation
Abstract: This document provides detailed application notes and experimental protocols for the formulation and evaluation of esomeprazole magnesium trihydrate enteric-coated microspheres. Esomeprazole is a proton pump inhibitor susceptible to degradation in acidic environments; therefore, enteric coating is crucial for its oral delivery.[1] These protocols are intended for researchers, scientists, and drug development professionals.
Introduction
Esomeprazole is the S-isomer of omeprazole and functions by irreversibly inhibiting the H+/K+-ATPase (proton pump) in gastric parietal cells, which is the final step in gastric acid production.[2][3][4] This action effectively reduces gastric acidity, making it a cornerstone in the treatment of acid-related conditions such as gastroesophageal reflux disease (GERD).[2][5] The instability of esomeprazole in acidic media necessitates a protective formulation, such as enteric-coated microspheres, to ensure its bioavailability.[6][7][8] Microspheres offer advantages like improved flowability and uniform enteric coating. This document outlines the antisolvent precipitation method for preparing esomeprazole-loaded microspheres using the pH-sensitive polymer Eudragit L100.
Mechanism of Action of Esomeprazole
Esomeprazole, a substituted benzimidazole, is a prodrug that is activated in the acidic environment of the parietal cell secretory canaliculi.[4] The active form, a sulfenamide, covalently binds to the sulfhydryl groups of cysteine residues on the H+/K+-ATPase enzyme.[3][4] This irreversible binding inactivates the proton pump, thereby inhibiting both basal and stimulated gastric acid secretion.[3]
Experimental Protocols
Materials and Reagents
-
Active Pharmaceutical Ingredient (API): this compound
-
Enteric Polymer: Eudragit L100
-
Solvent: Methanol
-
Non-solvent/Emulsifying Medium: Liquid Paraffin
-
Emulsifying Agent: Tween 80
-
Washing Solvent: Petroleum Ether
-
Dissolution Media: 0.1 N HCl (pH 1.2), Phosphate Buffer (pH 6.8)
Preparation of Enteric-Coated Microspheres (Antisolvent Precipitation)
This protocol is based on the antisolvent precipitation method, which is effective for encapsulating esomeprazole.[6][8]
-
Preparation of the Organic Phase: Accurately weigh the specified amounts of this compound and Eudragit L100 (refer to Table 1 for formulation details). Dissolve both components in methanol to form a clear solution.
-
Preparation of the External Phase: In a separate beaker, prepare the external phase by adding Tween 80 to liquid paraffin.
-
Emulsification and Precipitation: Add the organic phase dropwise into the external phase while stirring at a controlled speed (e.g., 800 rpm) using a mechanical stirrer.[6] Continue stirring for 3 hours to allow for the formation and hardening of the microspheres.
-
Microsphere Recovery: Filter the resulting microspheres using a vacuum filter.
-
Washing: Wash the collected microspheres with petroleum ether to remove any residual liquid paraffin.
-
Drying: Dry the microspheres overnight at room temperature.[6][8]
Characterization of Microspheres
Particle size can be determined using optical microscopy or a laser diffraction particle size analyzer.
The surface morphology and shape of the microspheres can be visualized using SEM.
-
Mount the dried microspheres onto an aluminum stub using double-sided adhesive tape.
-
Sputter-coat the sample with gold or platinum for 5-10 minutes.
-
Examine the samples under the SEM at an appropriate acceleration voltage.[6]
-
Accurately weigh a specific amount of microspheres.
-
Crush the microspheres and dissolve them in a suitable solvent (e.g., methanol) to extract the drug.
-
Filter the solution and analyze the drug content using a UV-Vis spectrophotometer at the corresponding λmax (e.g., 290 nm).[6]
-
Calculate the entrapment efficiency using the following formula: Entrapment Efficiency (%) = (Actual Drug Content / Theoretical Drug Content) x 100
-
Use a USP Type II dissolution apparatus (paddle type).
-
For the first 2 hours, use 900 mL of 0.1 N HCl (pH 1.2) as the dissolution medium, maintained at 37 ± 0.5°C with a paddle speed of 100 rpm.[6]
-
After 2 hours, change the medium to 900 mL of phosphate buffer (pH 6.8) and continue the study for the desired duration.
-
Withdraw samples at predetermined time intervals and replace with an equal volume of fresh dissolution medium.
-
Analyze the samples for drug content using a UV-Vis spectrophotometer.
Data Presentation
Table 1: Formulation Parameters for Esomeprazole Microspheres
| Formulation Code | Drug:Polymer Ratio | Stirring Speed (RPM) |
| F1 | 1:3 | 600 |
| F2 | 1:3 | 800 |
| F3 | 1:3 | 1000 |
| F4 | 1:4 | 600 |
| F5 | 1:4 | 800 |
| F6 | 1:4 | 1000 |
Table 2: Characterization of Esomeprazole Microspheres
| Formulation Code | Particle Size (µm) | Entrapment Efficiency (%) | Drug Release at 10h (%) |
| F1 | 125.3 ± 5.2 | 65.8 ± 2.1 | 81.1 |
| F2 | 110.7 ± 4.8 | 70.6 ± 1.9 | 85.4 |
| F3 | 98.5 ± 3.9 | 68.2 ± 2.5 | 83.2 |
| F4 | 145.8 ± 6.1 | 72.3 ± 1.7 | 90.3 |
| F5 | 130.2 ± 5.5 | 78.9 ± 2.3 | 95.7 |
| F6 | 115.6 ± 4.9 | 75.4 ± 2.0 | 92.5 |
(Note: The data in Tables 1 and 2 are representative and should be generated based on actual experimental results.)
Visualizations
Caption: Mechanism of action of Esomeprazole in a gastric parietal cell.
Caption: Workflow for the preparation of enteric-coated microspheres.
References
- 1. iajpr.com [iajpr.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Esomeprazole Magnesium? [synapse.patsnap.com]
- 5. youtube.com [youtube.com]
- 6. Formulation Development and Evaluation of Colonspecific Esomeprazole Microspheres – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
Troubleshooting & Optimization
Improving HPLC resolution for esomeprazole and its impurities
Welcome to the technical support center for the HPLC analysis of esomeprazole and its impurities. This resource provides troubleshooting guidance and answers to frequently asked questions to help you optimize your chromatographic separation and achieve accurate, reliable results.
Troubleshooting Guide: Improving HPLC Resolution
Poor resolution in the HPLC analysis of esomeprazole can manifest as co-eluting peaks, broad peaks, or tailing peaks. The following table summarizes common issues, their potential causes, and recommended solutions.
| Problem | Potential Cause | Recommended Solution |
| Poor Resolution Between Esomeprazole and Impurities | Inappropriate mobile phase pH. | Adjust the mobile phase pH. For esomeprazole, a pH around 7.0 to 7.6 is often effective. Some studies show improved resolution with slightly alkaline conditions (pH 8.0 or 9.0) using ammonium bicarbonate or glycine buffers.[1][2][3] |
| Incorrect mobile phase composition. | Optimize the ratio of organic modifier (acetonitrile or methanol) to the aqueous buffer. A gradient elution can be employed to improve the separation of complex mixtures of impurities.[4][5][6] | |
| Suboptimal column chemistry. | Ensure the use of a high-quality C18 or C8 column. If issues persist, consider a column with a different stationary phase chemistry. | |
| Low column temperature. | Increasing the column temperature (e.g., to 30°C or 35°C) can improve peak shape and resolution by reducing mobile phase viscosity and increasing mass transfer.[3] | |
| Peak Tailing | Secondary interactions with residual silanols on the column. | Use a lower pH mobile phase or add a competing base like triethylamine to the mobile phase to mask silanol groups.[7] Employing an end-capped column can also minimize these interactions. |
| Column overload. | Reduce the sample concentration or injection volume. | |
| Extraneous column effects. | Minimize the length and internal diameter of tubing between the injector, column, and detector.[8] | |
| Peak Splitting | Sample solvent incompatible with the mobile phase. | Dissolve the sample in the initial mobile phase whenever possible.[9] |
| Co-elution of two or more compounds. | Optimize the mobile phase composition, gradient profile, or column temperature to resolve the individual peaks.[9] | |
| Column void or contamination at the inlet. | Flush the column in the reverse direction. If the problem persists, replace the column or guard column.[8] | |
| Inconsistent Retention Times | Fluctuations in mobile phase composition or flow rate. | Ensure the mobile phase is well-mixed and degassed.[8][10] Verify the pump is delivering a constant flow rate. |
| Poor column temperature control. | Use a column oven to maintain a stable temperature.[8] | |
| Column equilibration is insufficient. | Allow sufficient time for the column to equilibrate with the mobile phase before starting the analysis.[8] |
Frequently Asked Questions (FAQs)
Q1: What are the typical starting conditions for an HPLC method for esomeprazole and its impurities?
A1: A good starting point for developing an HPLC method for esomeprazole is to use a reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[11][12][13] The mobile phase can be a mixture of a phosphate or ammonium acetate buffer (pH 7.0-7.6) and acetonitrile in an isocratic or gradient elution mode.[4][11][14] A common starting ratio is 60:40 (v/v) of buffer to acetonitrile.[11] The flow rate is typically set to 1.0 mL/min, and UV detection is performed at a wavelength between 280 nm and 305 nm.[11][12][13][14][15]
Q2: How can I improve the resolution between esomeprazole and its closely related impurities?
A2: To enhance resolution, several parameters can be optimized:
-
Mobile Phase Buffer: Switching from a phosphate buffer to an ammonium acetate or ammonium bicarbonate buffer can alter the elution order and significantly improve resolution.[2][4][5][6]
-
Gradient Elution: Implementing a gradient program where the percentage of the organic solvent is increased over time can effectively separate impurities with different polarities.[4][5][6]
-
pH Adjustment: Fine-tuning the pH of the mobile phase can impact the ionization state of both esomeprazole and its impurities, leading to changes in retention and improved separation. A study found that a glycine buffer at pH 9.0 provided good separation.[3]
-
Column Temperature: Increasing the column temperature can enhance efficiency and resolution.[3]
Q3: What are some common impurities of esomeprazole I should be aware of?
A3: Common impurities can be process-related or arise from degradation. Some known impurities include:
-
Omeprazole (the racemic mixture)
-
Omeprazole sulfone[16]
-
Desmethoxy Omeprazole (Esomeprazole Impurity B)[18]
-
Other related substances designated as Impurity A, C, D, E, etc., by various pharmacopeias.[16]
Esomeprazole is susceptible to degradation in acidic and oxidative conditions.[4][5]
Experimental Protocols
Example HPLC Method 1: Isocratic Separation
This method is suitable for routine quality control analysis of esomeprazole in tablets.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[11]
-
Mobile Phase: Acetonitrile and 0.05 M phosphate buffer (pH 7.0) in a 60:40 (v/v) ratio.[11]
-
Flow Rate: 1.0 mL/min.[11]
-
Detection: UV at 205 nm.[11]
-
Internal Standard: Lansoprazole.[11]
-
Sample Preparation: Dissolve the sample in the mobile phase.
Example HPLC Method 2: Gradient Separation for Impurity Profiling
This method is designed to separate esomeprazole from its degradation products and impurities.
-
Column: C8, 250 mm x 4.6 mm, 5 µm particle size.[14]
-
Mobile Phase A: 0.08 M Glycine buffer, pH adjusted to 9.0 with NaOH.[3]
-
Mobile Phase B: Acetonitrile and Methanol.[3]
-
Gradient Program: A gradient program should be developed to effectively separate all impurities. A complex gradient may be required for challenging separations.[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30°C.[3]
-
Detection: UV at 305 nm.[3]
-
Sample Preparation: Dissolve the sample in a suitable diluent, such as a mixture of the mobile phase components.
Visualizations
Troubleshooting Workflow for Poor HPLC Resolution
Caption: A decision tree for troubleshooting poor HPLC resolution.
References
- 1. jyoungpharm.org [jyoungpharm.org]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Complexity in Estimation of Esomeprazole and its Related Impurities’ Stability in Various Stress Conditions in Low-Dose Aspirin and Esomeprazole Magnesium Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of mobile phase for the determination of Esomeprazole and related compounds and investigation of stress degradation by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. iajps.com [iajps.com]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
- 9. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. jfda-online.com [jfda-online.com]
- 12. scielo.isciii.es [scielo.isciii.es]
- 13. researchgate.net [researchgate.net]
- 14. pharmascholars.com [pharmascholars.com]
- 15. eijppr.com [eijppr.com]
- 16. pharmaffiliates.com [pharmaffiliates.com]
- 17. bio-integration.org [bio-integration.org]
- 18. Esomeprazole EP Impurity B | 110374-16-8 | SynZeal [synzeal.com]
Technical Support Center: Optimizing Esomeprazole Magnesium Trihydrate Formulations
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on optimizing the release of esomeprazole magnesium trihydrate from various formulations.
Frequently Asked Questions (FAQs)
Q1: Why is controlling the release of this compound critical?
A1: this compound is a proton pump inhibitor that is highly unstable in acidic environments, such as the stomach.[1][2] It rapidly degrades in acidic media, which can lead to a loss of therapeutic efficacy.[3][4] Therefore, formulations are designed to protect the drug from gastric acid and release it in the more alkaline environment of the small intestine, where it is absorbed.[4]
Q2: What are the most common formulation strategies for this compound?
A2: The most prevalent strategies involve enteric-coated dosage forms to achieve delayed release. These include:
-
Enteric-Coated Tablets: A core tablet containing the drug is coated with a pH-sensitive polymer that resists dissolution in the stomach's low pH but dissolves in the higher pH of the intestine.[1][3][5]
-
Enteric-Coated Pellets/Micropellets: Small, spherical particles containing the drug are coated with an enteric polymer.[6][7][8] These can be filled into capsules or compressed into tablets. This multi-unit particulate system (MUPS) approach can offer more predictable gastric emptying and a reduced risk of dose dumping.[4][6]
-
Floating Tablets: These are designed to remain in the stomach for an extended period and release the drug in a controlled manner. They often incorporate gas-generating agents to achieve buoyancy.[9]
Q3: What are the key excipients used in this compound formulations and their functions?
A3:
| Excipient Category | Example(s) | Function |
|---|---|---|
| Enteric Polymers | Hydroxypropyl methylcellulose phthalate (HPMCP), Methacrylic acid copolymers (e.g., Eudragit®) | Protects the drug from gastric acid by dissolving at a specific pH range in the intestine.[1][5] |
| Seal Coat Polymers | Hydroxypropyl methylcellulose (HPMC) | Applied between the drug core and the enteric coat to prevent interaction between the acidic enteric polymer and the acid-labile drug, enhancing stability.[1][2][5] |
| Disintegrants | Starch, Sodium starch glycolate | Aid in the rapid breakdown of the core tablet into smaller particles upon reaching the intestine, facilitating drug dissolution.[1][10] |
| Fillers/Binders | Microcrystalline cellulose, Lactose, PVP K30 | Provide bulk to the formulation and aid in the compression of tablets.[1][7][9] |
| Gas-Generating Agents | Sodium bicarbonate, Calcium carbonate | Used in floating tablets to produce carbon dioxide in the presence of gastric acid, causing the tablet to float.[9][11] |
| Plasticizers | Polyethylene glycol (PEG) 400, Triethyl citrate | Added to coating formulations to improve the flexibility and film-forming properties of the polymers.[6][10] |
Troubleshooting Guides
Issue 1: Premature Drug Release in Acidic Media (Failing Acid Resistance Test)
Possible Causes & Solutions
-
Inadequate Enteric Coating Thickness: The enteric coat may be too thin to provide sufficient protection.
-
Improper Seal Coat: The absence or insufficiency of a seal coat can lead to drug degradation due to interaction with the acidic enteric polymer.[1][2]
-
Cracked or Imperfect Enteric Coat: The film coating may be brittle or have imperfections.
-
Interaction between Drug and Enteric Polymer: Direct contact between esomeprazole and an acidic enteric polymer can cause degradation.
-
Solution: Ensure a continuous and uniform seal coat is present to act as a barrier.[1]
-
Issue 2: Incomplete or Slow Drug Release in Intestinal Media (Failing Dissolution Test)
Possible Causes & Solutions
-
Excessive Enteric Coating: A very thick enteric coat can delay the rupture and dissolution of the coat in the intestinal fluid.
-
Solution: Optimize the enteric coating level to the minimum required for acid protection.
-
-
Poor Disintegration of the Core Tablet/Pellet: The core formulation may not be breaking down effectively once the enteric coat dissolves.
-
Solution: Incorporate or increase the concentration of a suitable superdisintegrant, like sodium starch glycolate or croscarmellose sodium, in the core formulation.[10]
-
-
Cross-linking of Polymers: Some polymers can cross-link upon storage, especially under high humidity and temperature, leading to reduced solubility.
-
Solution: Store the product in appropriate packaging with desiccants. Evaluate the stability of the formulation under accelerated conditions.[10]
-
-
Inappropriate Polymer Selection: The chosen enteric polymer may have a dissolution pH that is too high for the intended release site in the intestine.
-
Solution: Select an enteric polymer that dissolves at the desired pH. For example, some methacrylic acid copolymers have different pH dissolution profiles.
-
Experimental Protocols
In Vitro Dissolution Testing for Delayed-Release Formulations
This is a two-stage dissolution test to simulate the physiological conditions of the stomach and intestine.
Apparatus: USP Apparatus I (Basket) or II (Paddle)
Stage 1: Acid Stage (Simulated Gastric Fluid)
-
Temperature: 37 ± 0.5°C.
-
Agitation: 100 rpm.[3]
-
Procedure: Place the dosage form in the dissolution vessel. Operate the apparatus for 2 hours.[3][7]
-
Sampling: At the end of 2 hours, withdraw a sample to analyze for any premature drug release. The formulation should show minimal to no drug release in this stage.
Stage 2: Buffer Stage (Simulated Intestinal Fluid)
-
Procedure: After the acid stage, carefully remove the dosage form and transfer it to a dissolution vessel containing the buffer stage medium. Alternatively, the acid medium can be drained and replaced with the buffer medium.[3][7]
-
Temperature: 37 ± 0.5°C.
-
Agitation: 100 rpm.[12]
-
Sampling: Withdraw samples at predetermined time intervals (e.g., 15, 30, 45, 60 minutes). Replace the withdrawn volume with fresh, pre-warmed medium.
-
Analysis: Analyze the samples for esomeprazole content using a validated analytical method, such as UV-Vis spectrophotometry (at ~302 nm) or HPLC.[12][13]
Quantitative Data Summary
Table 1: Influence of Enteric Coating Level on Drug Release
| Formulation | Enteric Coating Polymer | Coating Weight Gain (%) | Drug Release in 0.1 N HCl (2h) (%) | Drug Release in pH 6.8 Buffer (45 min) (%) |
| A | HPMCP | 5 | > 10% (Fails) | - |
| B | HPMCP | 8 | < 5% (Passes) | > 85% |
| C | HPMCP | 10 | < 2% (Passes) | > 90% |
Data is illustrative and compiled from trends observed in cited literature.[1][5]
Table 2: Comparison of Different Formulations on In Vitro Drug Release
| Formulation Type | Key Excipients | Time (min) | Cumulative Drug Release (%) |
| Enteric Coated Pellets | HPMC K15 | 60 | ~ 85 |
| PVP K30 | 60 | ~ 70 | |
| Floating Tablet | Carbopol 940P, HPMC | 60 | ~ 30 |
| 240 | ~ 65 | ||
| 480 | > 90 | ||
| Sublingual Wafer | HPMC E-15, SSG | 1.5 (90s) | ~ 83 |
Data is illustrative and compiled from trends observed in cited literature.[7][9][10]
Visualizations
References
- 1. iajpr.com [iajpr.com]
- 2. researchgate.net [researchgate.net]
- 3. longdom.org [longdom.org]
- 4. Novel Esomeprazole Magnesium-Loaded Dual-Release Mini-Tablet Polycap: Formulation, Optimization, Characterization, and In Vivo Evaluation in Beagle Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. ijrpns.com [ijrpns.com]
- 8. ijrpns.com [ijrpns.com]
- 9. ukaazpublications.com [ukaazpublications.com]
- 10. researchgate.net [researchgate.net]
- 11. seejph.com [seejph.com]
- 12. ijrpr.com [ijrpr.com]
- 13. researchgate.net [researchgate.net]
Preventing esomeprazole magnesium trihydrate precipitation in cell culture media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with esomeprazole magnesium trihydrate in cell culture experiments. Our goal is to help you prevent precipitation and ensure the stability and efficacy of your experiments.
Frequently Asked Questions (FAQs)
Q1: I observed a precipitate in my cell culture medium after adding this compound. What is the likely cause?
A1: Precipitation of this compound in cell culture media is a common issue primarily due to its low aqueous solubility and pH-dependent stability. Esomeprazole is unstable in acidic conditions and has limited solubility in neutral or slightly alkaline aqueous solutions like most cell culture media. The precipitate may also result from interactions with components in the medium, such as salts, especially if the compound is not properly dissolved before being added to the culture.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Due to its poor water solubility, it is highly recommended to first prepare a concentrated stock solution of this compound in an organic solvent. Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are suitable choices.[1] For instance, solubility in DMSO is approximately 20 mg/mL and in DMF is about 25 mg/mL.[1] Always use high-purity, anhydrous-grade solvents to prevent the introduction of water, which can initiate precipitation.
Q3: What is the maximum concentration of DMSO or DMF that is safe for my cells?
A3: Most cell lines can tolerate low concentrations of DMSO or DMF, typically below 0.5% (v/v), without significant cytotoxicity. However, the optimal concentration should be determined for your specific cell line and experimental conditions. It is crucial to include a vehicle control (media with the same final concentration of the solvent) in your experiments to account for any solvent-induced effects.
Q4: How does the pH of the cell culture medium affect esomeprazole stability?
A4: Esomeprazole is highly unstable in acidic environments and more stable under alkaline conditions.[2][3] Standard cell culture media are typically buffered to a physiological pH of around 7.2-7.4. While this is not strongly acidic, the stability of esomeprazole in aqueous solutions at this pH can still be a concern over time. It is advisable to prepare fresh dilutions of esomeprazole in your culture medium for each experiment and to minimize the time the compound spends in the aqueous environment before being added to the cells.
Q5: Can I adjust the pH of my cell culture medium to improve esomeprazole stability?
A5: While esomeprazole is more stable at a higher pH, significantly altering the pH of your cell culture medium can be detrimental to cell health. Most cell lines have a narrow optimal pH range for growth and viability. Therefore, adjusting the medium's pH is generally not recommended. The focus should be on proper dissolution and minimizing the time the compound is in the aqueous solution before use.
Troubleshooting Guide: Preventing Precipitation
This guide provides a step-by-step approach to troubleshoot and prevent the precipitation of this compound in your cell culture experiments.
Problem: Precipitate forms immediately upon adding esomeprazole stock solution to the cell culture medium.
| Potential Cause | Troubleshooting Step |
| Poor initial dissolution | Ensure that the this compound is completely dissolved in the organic solvent (e.g., DMSO) before any dilution into the aqueous medium. Use gentle warming or vortexing if necessary to achieve a clear stock solution. |
| High final concentration | The desired final concentration of esomeprazole in the cell culture medium may exceed its solubility limit in the aqueous environment. Try working with a lower final concentration if your experimental design allows. |
| Rapid addition of stock solution | Adding the concentrated organic stock solution too quickly to the aqueous medium can cause localized high concentrations, leading to precipitation. Add the stock solution dropwise while gently swirling the medium to ensure rapid and uniform mixing. |
| Temperature shock | Adding a cold stock solution to warm media can sometimes induce precipitation. Allow the stock solution to come to room temperature before adding it to the pre-warmed cell culture medium. |
Problem: Precipitate forms over time after the esomeprazole has been added to the culture.
| Potential Cause | Troubleshooting Step |
| Compound degradation | Esomeprazole has limited stability in aqueous solutions.[1] It is recommended to prepare fresh dilutions of the compound in your cell culture medium immediately before each experiment. Avoid storing esomeprazole in aqueous solutions for extended periods. |
| Interaction with media components | Cell culture media are complex mixtures of salts, amino acids, and other components. While specific interactions are not well-documented for esomeprazole, high concentrations of divalent cations (e.g., Ca²⁺, Mg²⁺) can sometimes contribute to the precipitation of certain compounds.[4] Ensure your media is properly prepared and filtered. |
| Presence of serum | Fetal Bovine Serum (FBS) contains proteins that can bind to small molecules. While this can sometimes improve solubility, in other cases, it might lead to the formation of insoluble complexes. If you observe precipitation only in the presence of serum, consider reducing the serum concentration or using a serum-free medium if appropriate for your cells. |
| pH shift during incubation | The metabolic activity of cells can cause a slight decrease in the pH of the culture medium over time. This shift towards a more acidic environment can decrease the stability of esomeprazole. Ensure your incubator's CO₂ levels are correctly calibrated to maintain the appropriate pH of the bicarbonate-buffered medium. |
Data Presentation
Table 1: Solubility and Stability of this compound
| Parameter | Value | Reference |
| Solubility in DMSO | ~20 mg/mL | [1] |
| Solubility in DMF | ~25 mg/mL | [1] |
| Solubility in Ethanol | ~1 mg/mL | [1] |
| Aqueous Solubility | Sparingly soluble | [1] |
| pKa (Strongest Acidic) | 9.68 | (Source: DrugBank Online) |
| pKa (Strongest Basic) | 4.77 | (Source: DrugBank Online) |
| Stability in Acidic pH | Rapid degradation | [2][3] |
| Stability in Alkaline pH | Acceptable stability | [2][3] |
| Aqueous Solution Storage | Not recommended for more than one day | [1] |
Experimental Protocols
Protocol for Preparing and Using this compound in Cell Culture
-
Prepare a Concentrated Stock Solution:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-20 mg/mL).
-
Ensure complete dissolution by vortexing. If necessary, warm the solution briefly at 37°C. The solution should be clear and free of any visible particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Prepare Intermediate Dilutions (if necessary):
-
Depending on your final desired concentration, you may need to prepare one or more intermediate dilutions of your stock solution in DMSO. This helps to minimize the volume of DMSO added to your final cell culture.
-
-
Prepare the Final Working Solution in Cell Culture Medium:
-
Pre-warm your cell culture medium (with or without serum, as required by your experiment) to 37°C.
-
Calculate the volume of the esomeprazole stock solution needed to achieve your desired final concentration. Ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%).
-
Add the calculated volume of the esomeprazole stock solution dropwise to the pre-warmed medium while gently swirling. Do not add the medium to the stock solution.
-
Visually inspect the medium for any signs of precipitation.
-
-
Treat the Cells:
-
Remove the existing medium from your cell culture plates.
-
Immediately add the freshly prepared medium containing esomeprazole to your cells.
-
Remember to include a vehicle control (medium with the same final concentration of DMSO) in your experimental setup.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for esomeprazole precipitation.
Caption: Simplified signaling pathway of esomeprazole action.
References
Technical Support Center: Mitigating Inter-individual Variability in Esomeprazole Pharmacokinetics
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address inter-individual variability in esomeprazole pharmacokinetics during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors contributing to inter-individual variability in esomeprazole pharmacokinetics?
The primary factor is genetic polymorphism of the cytochrome P450 2C19 (CYP2C19) enzyme, which is the principal enzyme involved in esomeprazole metabolism.[1][2][3] Individuals can be classified into different metabolizer phenotypes based on their CYP2C19 genotype, leading to significant differences in drug exposure.[4] Other factors include:
-
Drug-drug interactions: Concomitant use of drugs that are substrates, inhibitors, or inducers of CYP2C19 and CYP3A4 can alter esomeprazole metabolism.[5][6][7]
-
Liver function: Patients with impaired liver function may experience slower metabolism and elimination of esomeprazole, leading to higher plasma concentrations.[8][9][10]
-
Food intake: Food can delay the absorption of esomeprazole and reduce the area under the plasma concentration-time curve (AUC).[3]
-
Age: Elderly individuals may have a slightly lower rate of esomeprazole metabolism.[9][11]
-
Disease state: Critical illness can significantly alter the pharmacokinetic parameters of esomeprazole.[10][12][13]
Q2: How do CYP2C19 polymorphisms affect esomeprazole plasma concentrations?
CYP2C19 polymorphisms lead to different enzyme activity levels, resulting in distinct metabolizer phenotypes:
-
Poor Metabolizers (PMs): Lack functional CYP2C19 enzymes. They exhibit significantly higher plasma concentrations and a longer half-life of esomeprazole.[1][3] The AUC in PMs can be approximately twice that of normal metabolizers at steady state.[1]
-
Intermediate Metabolizers (IMs): Have one reduced-function and one normal-function allele, or two reduced-function alleles. They have higher esomeprazole exposure than normal metabolizers.
-
Normal Metabolizers (NMs) (previously Extensive Metabolizers): Have two functional copies of the CYP2C19 gene. They metabolize esomeprazole at a "normal" rate.
-
Ultrarapid Metabolizers (UMs): Have increased CYP2C19 enzyme activity, leading to faster metabolism and potentially insufficient drug exposure at standard doses.[1]
The frequency of these phenotypes varies among different ethnic populations. For instance, approximately 3% of Caucasians and 15-20% of Asians are poor metabolizers.[1][3]
Q3: What are the clinical implications of this pharmacokinetic variability?
The variability in esomeprazole exposure can lead to inconsistent therapeutic outcomes.
-
Poor Metabolizers: May have a greater therapeutic effect but also an increased risk of adverse effects.
-
Ultrarapid Metabolizers: May experience therapeutic failure due to rapid drug clearance.[1]
This variability is particularly relevant for conditions requiring consistent and profound acid suppression, such as the eradication of Helicobacter pylori and the healing of severe erosive esophagitis.[4]
Q4: Are there strategies to mitigate this variability in a research setting?
Yes, several strategies can be employed:
-
CYP2C19 Genotyping: Identifying the subject's CYP2C19 genotype before or during a study can help in data stratification and interpretation.
-
Therapeutic Drug Monitoring (TDM): Measuring esomeprazole plasma concentrations can help in understanding individual exposure levels.
-
Dose Adjustment: While not standard clinical practice for esomeprazole, in a research context, dose adjustments based on genotype or TDM could be considered to achieve more uniform drug exposure.
-
Use of Newer Formulations: Dual delayed-release formulations of esomeprazole have been developed to provide more sustained plasma concentrations.[14]
-
Careful Selection of Concomitant Medications: Avoid drugs that are known to interact significantly with esomeprazole's metabolism.[7]
Troubleshooting Guides
Issue 1: High inter-subject variability in esomeprazole plasma concentration data.
| Possible Cause | Troubleshooting Steps |
| Undocumented CYP2C19 genetic variability | 1. Perform post-hoc CYP2C19 genotyping of study subjects.[2][15] 2. Stratify data analysis based on metabolizer phenotype (PM, IM, NM, UM). |
| Concomitant medication use | 1. Review subject medication logs for potent CYP2C19 or CYP3A4 inhibitors/inducers (e.g., clopidogrel, rifampin).[5][7] 2. Exclude subjects on interacting medications or perform a subgroup analysis. |
| Non-compliance with fasting/dosing instructions | 1. Reinforce the importance of consistent dosing relative to meals.[3] 2. Monitor and document food intake and dosing times meticulously. |
| Variable liver function among subjects | 1. Assess liver function tests (e.g., ALT, AST, bilirubin) for all subjects. 2. Consider excluding subjects with significant hepatic impairment or analyzing their data separately.[8] |
Issue 2: Lower than expected esomeprazole exposure in a subset of subjects.
| Possible Cause | Troubleshooting Steps |
| Presence of Ultrarapid Metabolizers (UMs) | 1. Perform CYP2C19 genotyping to identify UMs.[1] 2. Consider if the standard dose is sufficient for this phenotype in your experimental context. |
| Concomitant use of CYP2C19/CYP3A4 inducers | 1. Review subject medication logs for inducers like rifampin or St. John's wort.[5][16] |
| Poor absorption | 1. Ensure the integrity of the enteric-coated formulation, as esomeprazole is acid-labile.[8] |
Issue 3: Unexpectedly high esomeprazole exposure in a subset of subjects.
| Possible Cause | Troubleshooting Steps |
| Presence of Poor Metabolizers (PMs) | 1. Perform CYP2C19 genotyping to identify PMs.[1] |
| Concomitant use of CYP2C19/CYP3A4 inhibitors | 1. Review subject medication logs for inhibitors like clopidogrel, clomipramine, or voriconazole.[3][16] |
| Severe liver impairment | 1. Assess liver function. In patients with severe liver disease, a lower dose might be necessary.[10][16] |
Quantitative Data Summary
Table 1: Influence of CYP2C19 Genotype on Esomeprazole Pharmacokinetic Parameters (40 mg single oral dose)
| CYP2C19 Phenotype | AUC (μmol·hr/L) | Cmax (μmol/L) | t1/2 (hours) |
| Poor Metabolizer (PM) | ~11.2 | Data varies | ~2.0 - 3.0 |
| Normal Metabolizer (NM) | ~4.32 | Data varies | ~1.0 - 1.5 |
Data is approximate and compiled from various sources for illustrative purposes. Actual values can vary based on study design and population.[3] At steady state, the AUC in Poor Metabolizers can be approximately twice that of Normal Metabolizers.[1]
Table 2: Pharmacokinetic Parameters of Esomeprazole in Different Patient Populations
| Population | Administration | AUC₀₋∞ (mg·h/L) | t₁/₂ (h) | Vd (L) | CL (L/h) |
| Healthy Volunteers | 40 mg IV | - | ~1.0 - 1.5 | ~16 | - |
| Critically Ill Patients | 40 mg IV | 8.06 (median) | 3.29 (median) | 24.89 (median) | 6.13 (median) |
Data from a study in critically ill patients shows a higher volume of distribution (Vd) and lower clearance (CL), leading to a longer half-life (t₁/₂) compared to what is generally reported for healthy volunteers.[10][12][13]
Experimental Protocols
1. CYP2C19 Genotyping
-
Objective: To determine the CYP2C19 metabolizer status of study participants.
-
Methodology:
-
Sample Collection: Collect a whole blood or saliva sample from each participant.
-
DNA Extraction: Isolate genomic DNA from the collected sample using a commercially available kit.
-
Genotyping Assay: Use a validated method such as Polymerase Chain Reaction-Restriction Fragment Length Polymorphism (PCR-RFLP) or a real-time PCR-based allelic discrimination assay to detect key CYP2C19 alleles (e.g., *2, *3 for loss-of-function and *17 for increased function).[15]
-
Phenotype Assignment: Assign a metabolizer phenotype (PM, IM, NM, UM) based on the combination of alleles detected.
-
2. Quantification of Esomeprazole in Plasma
-
Objective: To measure the concentration of esomeprazole in plasma samples over time.
-
Methodology:
-
Sample Collection: Collect serial blood samples at predetermined time points after esomeprazole administration into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Plasma Separation: Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.
-
Sample Preparation: Perform a protein precipitation or liquid-liquid extraction to remove proteins and interfering substances from the plasma.
-
Analytical Method: Use a validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method for quantification.[15]
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (AUC, Cmax, t1/2, etc.) from the plasma concentration-time data using non-compartmental analysis software.[15]
-
Visualizations
Caption: Metabolic pathway of esomeprazole in the liver.
Caption: Workflow for a pharmacokinetic study of esomeprazole.
Caption: Troubleshooting logic for high pharmacokinetic variability.
References
- 1. Esomeprazole Therapy and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. omicsonline.org [omicsonline.org]
- 6. Drug interaction studies with esomeprazole, the (S)-isomer of omeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic Drug Interaction Profiles of Proton Pump Inhibitors: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. omicsonline.org [omicsonline.org]
- 9. Pharmacokinetic studies with esomeprazole, the (S)-isomer of omeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of Esomeprazole in Critically Ill Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. frontiersin.org [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Pharmacokinetics and Pharmacodynamics of Esomezol DR, a New Dual Delayed-Release Formulation of Esomeprazole 20 Mg or 40 Mg, in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Association Study of Esomeprazole Pharmacokinetics and CYP2C19 Gene Polymorphisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. news-medical.net [news-medical.net]
Technical Support Center: Forced Degradation Studies of Esomeprazole Magnesium Trihydrate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies on esomeprazole magnesium trihydrate.
Frequently Asked Questions (FAQs)
Q1: What are the typical stress conditions used for the forced degradation of esomeprazole?
A1: Forced degradation studies for esomeprazole typically involve exposure to acidic, alkaline, oxidative, thermal, and photolytic stress conditions to assess its stability and identify potential degradation products.[1][2][3][4]
Q2: Why is esomeprazole particularly sensitive to acidic conditions?
A2: Esomeprazole is a proton pump inhibitor that is inherently unstable in acidic environments.[5][6] Its chemical structure is prone to rapid degradation in the presence of acid, which is a critical factor to consider in formulation development and stability testing.[5][6]
Q3: What are the common analytical techniques used to analyze the degradation products of esomeprazole?
A3: The most common analytical technique is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[1][7][8][9] Liquid Chromatography-Mass Spectrometry (LC-MS) is also used for the identification and characterization of degradation products.[3][10]
Q4: How can I ensure the specificity of my analytical method for esomeprazole and its degradants?
A4: Method specificity is established by demonstrating that the peak corresponding to esomeprazole is well-resolved from all degradation product peaks and any placebo peaks.[7][8] This is typically achieved by stressing the drug substance and observing the resulting chromatograms. The use of a photodiode array (PDA) detector can help in assessing peak purity.[2]
Q5: What is a typical mobile phase composition for the HPLC analysis of esomeprazole and its degradation products?
A5: A common mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate buffer or ammonium acetate) and an organic solvent like acetonitrile or methanol.[3][8][11] The pH of the buffer and the gradient elution program are critical for achieving good separation.
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor peak shape (tailing or fronting) for esomeprazole in HPLC analysis. | - Inappropriate mobile phase pH.- Interaction of the analyte with active sites on the HPLC column.- Column overload. | - Adjust the mobile phase pH. Esomeprazole is a weak base, so a slightly basic pH (around 7-9) can improve peak shape.[11]- Use a base-deactivated column or add a competing base like triethylamine to the mobile phase.[1]- Reduce the injection volume or the concentration of the sample. |
| Inconsistent or no degradation observed under stress conditions. | - Inadequate stressor concentration or duration.- The drug substance is highly stable under the applied conditions.- Neutralization of the stressor by the drug substance or buffer. | - Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), the temperature, or the duration of exposure.[1][2]- Confirm that the stress conditions are appropriate for esomeprazole. For example, esomeprazole is known to be labile to acid.[5]- Ensure that the amount of stressor is sufficient to cause degradation and is not fully consumed in a neutralization reaction. |
| Co-elution of degradation products with the parent drug peak. | - The chromatographic method lacks sufficient resolving power.- Similar physicochemical properties of the degradants and the parent drug. | - Optimize the HPLC method by adjusting the mobile phase composition, gradient slope, column temperature, or flow rate.- Try a different stationary phase (e.g., C8 instead of C18) or a column with a different particle size.[10]- Employ a different detection wavelength where the interference is minimal. |
| Mass balance is not within the acceptable range (typically 95-105%). | - Some degradation products are not being detected by the analytical method (e.g., they lack a UV chromophore).- Degradants are precipitating out of the solution.- Volatile degradation products are being formed. | - Use a universal detector like a mass spectrometer (MS) or a Corona Charged Aerosol Detector (CAD) in addition to UV detection.- Ensure complete dissolution of the stressed sample before analysis.- If volatile degradants are suspected, techniques like headspace GC-MS may be necessary. |
| Irreproducible retention times. | - Fluctuation in column temperature.- Inconsistent mobile phase preparation.- Column degradation. | - Use a column oven to maintain a constant temperature.- Ensure accurate and consistent preparation of the mobile phase, including pH adjustment.- Use a guard column and ensure the mobile phase is filtered and degassed. Replace the analytical column if it's old or has been subjected to harsh conditions. |
Data Presentation
Table 1: Summary of Forced Degradation Conditions and Results for Esomeprazole
| Stress Condition | Reagent and Concentration | Time and Temperature | Degradation (%) | Reference |
| Acidic Hydrolysis | 0.03 N HCl | 2 minutes at Room Temperature | Not Specified | [1] |
| Acidic Hydrolysis | 0.05 M HCl | 2 hours | ~4.8% | [7] |
| Acidic Hydrolysis | 0.1 N HCl | 1 hour at Room Temperature | Not Specified | [10] |
| Acidic Hydrolysis | 0.1 N HCl | 120 minutes at 60°C | ~2% | [2] |
| Alkaline Hydrolysis | 5 N NaOH | 1 hour at 80°C | Not Specified | [1] |
| Alkaline Hydrolysis | 0.1 M NaOH | 2 hours at 80°C | ~6.8% | [7] |
| Alkaline Hydrolysis | 1 N NaOH | 1 hour at 80°C | Not Specified | [10] |
| Alkaline Hydrolysis | 0.1 N NaOH | 120 minutes at 60°C | Not Specified | [2] |
| Oxidative Degradation | 1.0% H₂O₂ | 1 minute at Room Temperature | Not Specified | [1] |
| Oxidative Degradation | 3% H₂O₂ | 120 minutes at Room Temperature | ~4% | [2] |
| Oxidative Degradation | 0.3% H₂O₂ | 3.5 hours at Room Temperature | Not Specified | [10] |
| Thermal Degradation | Dry Heat | 24 hours at 105°C | Not Specified | [1] |
| Thermal Degradation | Water Bath | 24 hours at 80°C | ~5.1% | [7] |
| Thermal Degradation | Dry Heat | 2 hours at 105°C | Not Specified | [2] |
| Photolytic Degradation | UV Light | Not Specified | Susceptible | [1] |
Experimental Protocols
Acidic Degradation
-
Objective: To evaluate the degradation of esomeprazole in an acidic environment.
-
Procedure:
-
Accurately weigh about 14 mg of this compound into a 100 mL volumetric flask.[1]
-
Add 10 mL of 0.03 N hydrochloric acid.[1]
-
Keep the flask at room temperature for a specified duration (e.g., 2 minutes).[1]
-
Neutralize the solution with an equivalent volume and concentration of sodium hydroxide.[1]
-
Add 60 mL of diluent (e.g., a mixture of acetonitrile and water) and sonicate to dissolve.[1]
-
Dilute to the final volume with the diluent.[1]
-
Filter the solution through a 0.45 µm filter before injecting it into the HPLC system.[7]
-
Alkaline Degradation
-
Objective: To assess the stability of esomeprazole under basic conditions.
-
Procedure:
-
Weigh approximately 14 mg of this compound into a 100 mL volumetric flask.[1]
-
Add 5 N sodium hydroxide solution.[1]
-
Place the flask in a water bath maintained at 80°C for 1 hour.[1]
-
After the specified time, cool the flask to room temperature and neutralize the solution with an equivalent amount of hydrochloric acid.[1]
-
Dilute to the mark with the diluent and mix well.[1]
-
Filter the solution through a 0.45 µm syringe filter prior to HPLC analysis.[7]
-
Oxidative Degradation
-
Objective: To investigate the effect of an oxidizing agent on esomeprazole stability.
-
Procedure:
-
Transfer about 14 mg of this compound into a 100 mL volumetric flask.[1]
-
Add 10 mL of 1.0% hydrogen peroxide solution at room temperature.[1]
-
Immediately add diluent, sonicate to dissolve the sample, and then dilute to the final volume with the diluent.[1]
-
Filter the resulting solution through a 0.45 µm filter before injection.[7]
-
Thermal Degradation
-
Objective: To determine the stability of esomeprazole when exposed to dry heat.
-
Procedure:
-
Weigh approximately 500 mg of this compound into a suitable container (e.g., a loss on drying bottle).[1]
-
Place the sample in a hot air oven maintained at 105°C for 24 hours.[1]
-
After 24 hours, remove the sample and allow it to cool to room temperature.
-
Accurately weigh about 14 mg of the heat-stressed sample into a 100 mL volumetric flask, dissolve in, and dilute to volume with the diluent.[1]
-
Filter the solution before HPLC analysis.[7]
-
Visualizations
Caption: Workflow for Forced Degradation Studies of Esomeprazole.
Caption: Simplified Degradation Pathways of Esomeprazole.
References
- 1. iajps.com [iajps.com]
- 2. Complexity in Estimation of Esomeprazole and its Related Impurities’ Stability in Various Stress Conditions in Low-Dose Aspirin and Esomeprazole Magnesium Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. thepharmajournal.com [thepharmajournal.com]
- 6. researchgate.net [researchgate.net]
- 7. ajpaonline.com [ajpaonline.com]
- 8. jmpas.com [jmpas.com]
- 9. Stability Indicating RP-HPLC Method for the Estimation of Impurities in Esomeprazole Gastro-Resistant Tablets by AQbD Approach – ScienceOpen [scienceopen.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. hpu.edu.sy [hpu.edu.sy]
Validation & Comparative
Preclinical Showdown: Esomeprazole Magnesium Trihydrate vs. Omeprazole in Animal Models
In the landscape of preclinical research, a nuanced understanding of therapeutic candidates is paramount for drug development professionals. This guide provides an objective comparison of esomeprazole magnesium trihydrate and its racemic predecessor, omeprazole, drawing upon key experimental data from various preclinical models.
Key Findings at a Glance:
-
Pharmacodynamics: In a head-to-head comparison in rats, both esomeprazole and omeprazole demonstrated dose-dependent inhibition of dimaprit-induced gastric acid secretion. Similarly, in isolated rabbit gastric glands, both compounds showed marked reductions in histamine- and dibutyryl adenosine 3,5 cyclic monophosphate (dbcAMP)-evoked acid secretion with comparable potency[1]. A study in horses also found that esomeprazole and omeprazole were equally effective at increasing gastric pH[2].
-
Efficacy in Ulcer Models: Both esomeprazole and omeprazole were found to be equally effective in significantly reducing gastric hemorrhagic lesions induced by acidified ethanol or indomethacin in rats[1].
-
Pharmacokinetics: While direct head-to-head preclinical pharmacokinetic data is limited, separate studies in rats provide insights. Esomeprazole, the S-isomer of omeprazole, generally exhibits a higher area under the plasma concentration-time curve (AUC) compared to an equal dose of racemic omeprazole, which is attributed to its stereoselective metabolism[3][4]. The S-enantiomer has a higher bioavailability, leading to greater systemic exposure[3].
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies comparing esomeprazole and omeprazole.
Table 1: Comparative Pharmacodynamics in Horses
| Treatment (n=9) | Mean Gastric Fluid pH (± SD) | Statistical Significance vs. Placebo | Statistical Significance Esomeprazole vs. Omeprazole |
| Placebo | 3.38 (± 1.75) | N/A | N/A |
| Esomeprazole (0.5 mg/kg) | 6.28 (± 1.75) | p < 0.001 | p = 0.56 |
| Omeprazole (1 mg/kg) | 6.13 (± 1.75) | p < 0.001 | p = 0.56 |
Data from a study in adult Standardbred horses.[2]
Table 2: Pharmacokinetic Parameters of Omeprazole in Rats (Oral Administration)
| Dose | AUC (µg·min/mL) |
| 40 mg/kg | Comparable between control and dehydrated rats |
Data from a study in male Sprague-Dawley rats.[1]
Table 3: Pharmacokinetic Parameters of Esomeprazole in Dogs (Oral Administration)
| Dose | Bioavailability | Tmax (hours) | Half-life (hours) |
| 1 mg/kg | 71.4% | 1.81 (± 1.23) | ~1 |
Data from a study in healthy Beagle dogs.[5]
Experimental Protocols
1. Gastric Acid Secretion in Anesthetized Rats
-
Animal Model: Anesthetized rats.
-
Procedure: Gastric acid secretion is stimulated by various agents such as histamine, bethanechol, 2-deoxy-D-glucose, electrical vagal stimulation, or pentagastrin. The effects of esomeprazole or omeprazole on acid secretion are then evaluated. This model allows for the determination of dose-response curves and the time-course of the antisecretory effects[6]. A continuous recording of acid gastric secretion can be achieved by perfusing the stomach with a dilute sodium hydroxide solution and measuring the pH of the emerging fluid[7][8].
2. Gastric Ulcer Models in Rats
-
Induction of Ulcers: Gastric ulcers can be induced in rats through the administration of ulcerogenic agents like indomethacin, 0.6N HCl, or aspirin (after pylorus ligation)[9].
-
Evaluation of Anti-ulcer Efficacy: The effectiveness of esomeprazole or omeprazole in preventing ulcer formation is assessed by measuring the ulcer index and the percentage inhibition of ulcerogenicity[9].
3. Gastric pH Measurement in Horses
-
Animal Model: Adult Standardbred horses.
-
Procedure: Horses are administered either esomeprazole, omeprazole, or a placebo orally once daily for 10 days. Gastric fluid samples are collected via a gastroscope on multiple days, and the pH is measured immediately after collection[2].
Signaling Pathways and Experimental Workflows
Mechanism of Action of Proton Pump Inhibitors
Proton pump inhibitors (PPIs) like esomeprazole and omeprazole are prodrugs that are activated in the acidic environment of the parietal cells in the stomach. The activated form then covalently binds to the H+/K+-ATPase (proton pump), irreversibly inhibiting its function and thereby blocking the final step of gastric acid secretion[5][10][11].
Caption: Mechanism of action of proton pump inhibitors.
Experimental Workflow for Gastric Acid Secretion Measurement in Rats
The following diagram illustrates a typical workflow for measuring gastric acid secretion in an anesthetized rat model.
Caption: Workflow for gastric acid secretion measurement.
References
- 1. Pharmacokinetics of omeprazole in rats with water deprivation for 72 hours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of esomeprazole following intravenous and oral administration in healthy dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative efficacy of esomeprazole and omeprazole: Racemate to single enantiomer switch - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review article: pharmacology of esomeprazole and comparisons with omeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and Acid Suppressant Efficacy of Esomeprazole after Intravenous, Oral, and Subcutaneous Administration to Healthy Beagle Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination and pharmacokinetic profile of omeprazole in rat blood, brain and bile by microdialysis and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. ClinPGx [clinpgx.org]
- 10. researchgate.net [researchgate.net]
- 11. e-century.us [e-century.us]
A Comparative Guide to the Quantification of Esomeprazole Magnesium Trihydrate: HPLC vs. Alternative Methods
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) is a cornerstone of quality control and regulatory compliance. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the quantification of esomeprazole magnesium trihydrate, a widely used proton pump inhibitor. The information presented herein is supported by a review of published experimental data to assist in selecting the most suitable method for your analytical needs.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
HPLC stands out as the most widely adopted and robust method for the analysis of this compound in pharmaceutical formulations. Its high resolution, sensitivity, and specificity make it the preferred choice for routine quality control and stability studies. A multitude of validated HPLC methods have been reported in the scientific literature, each with slight variations in chromatographic conditions.
Experimental Protocol for a Validated RP-HPLC Method
This section details a representative Reverse-Phase HPLC (RP-HPLC) method for the quantification of esomeprazole.
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of a phosphate buffer and a suitable organic solvent (e.g., acetonitrile or methanol) in varying ratios. A common mobile phase composition is a mixture of acetonitrile and phosphate buffer (pH 7.0) in a 60:40 v/v ratio.[1]
-
Flow Rate: Typically maintained at 1.0 mL/min.[1]
-
Detection: UV detection at a wavelength of 302 nm is frequently used.[2]
-
Injection Volume: 20 µL.
-
Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C).
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve a known amount of this compound reference standard in a suitable solvent, typically the mobile phase or methanol, to obtain a stock solution of a specific concentration (e.g., 100 µg/mL).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve covering the desired concentration range.
-
Sample Preparation: For tablet dosage forms, a representative number of tablets are weighed, crushed to a fine powder, and an amount equivalent to a specific dose of esomeprazole is dissolved in the solvent. The solution is then filtered to remove any insoluble excipients before injection into the HPLC system.
HPLC Method Validation Workflow
The validation of an analytical method is crucial to ensure its reliability and accuracy. The following diagram illustrates a typical workflow for the validation of an HPLC method for esomeprazole quantification.
Performance Comparison of Analytical Methods
The following tables summarize the performance characteristics of various analytical methods for the quantification of this compound, providing a basis for objective comparison.
Table 1: Comparison of HPLC Methods
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | C18 | C18 | C8 |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 7.0) | Methanol:Ammonium Dihydrogen Phosphate Buffer | Acetonitrile:Phosphate Buffer (pH 7.6) |
| Detection (UV) | 205 nm[3] | 302 nm[2] | 280 nm |
| Linearity Range | 100 - 1000 ng/mL[3] | 10 - 400 µg/mL[2] | Not Specified |
| Correlation Coefficient (r²) | 0.9992[3] | > 0.999[2] | 0.999 |
| LOD | 10 ng/mL[3] | Not Specified | Not Specified |
| LOQ | 100 ng/mL[3] | Not Specified | Not Specified |
| Accuracy (% Recovery) | 97.82 - 98.22%[3] | Good recoveries reported[2] | 99.08 - 101.52% |
| Precision (%RSD) | Intra-day: 0.66-0.86%Inter-day: 0.84-1.11%[3] | < 1.1%[2] | < 2% |
Table 2: Comparison of HPLC with Alternative Methods
| Parameter | HPLC | UV-Vis Spectrophotometry | HPTLC | Capillary Electrophoresis |
| Principle | Chromatographic separation | Measurement of light absorbance | Planar chromatographic separation | Separation based on electrophoretic mobility |
| Linearity Range | Wide range, typically ng/mL to µg/mL | 2 - 10 µg/mL[3] | 0.016 - 0.8 µ g/spot [4] | Not specified for quantification |
| Correlation Coefficient (r²) | > 0.999 | 0.999[3] | 0.998[4] | Not specified for quantification |
| LOD | Generally low (ng/mL range)[3] | Higher than HPLC | 126.00 ng/spot | 0.6 µg/mL (for R-isomer)[2] |
| LOQ | Generally low (ng/mL to µg/mL range)[3] | Higher than HPLC | 388.68 ng/spot | 2.0 µg/mL (for R-isomer)[2] |
| Accuracy (% Recovery) | High (typically 98-102%)[3] | 98 - 99.23%[3] | 99.42%[4] | Not specified for quantification |
| Precision (%RSD) | Excellent (< 2%)[2][3] | Good (< 2%)[3] | Intra-day: 0.0089%Inter-day: 0.0029%[4] | Not specified for quantification |
| Specificity | High (can separate from degradation products) | Low (prone to interference) | Moderate | High (can separate enantiomers)[2] |
| Throughput | Moderate | High | High | Moderate |
| Cost | High | Low | Moderate | High |
Alternative Analytical Methods
While HPLC is the predominant technique, other methods can be employed for esomeprazole quantification, each with its own set of advantages and limitations.
UV-Visible Spectrophotometry
UV-Vis spectrophotometry is a simple, cost-effective, and rapid method for the determination of esomeprazole. It is based on the measurement of the absorbance of the drug in a suitable solvent at its wavelength of maximum absorption (λmax).
Experimental Protocol for a UV-Vis Spectrophotometric Method:
-
Solvent: Methanol is a commonly used solvent.[3]
-
λmax: The wavelength of maximum absorbance for esomeprazole is typically around 299 nm.[3]
-
Procedure: A standard solution of esomeprazole is prepared, and its absorbance is measured. A calibration curve is generated by plotting absorbance versus concentration. The concentration of esomeprazole in a sample solution is then determined by measuring its absorbance and interpolating from the calibration curve.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a planar chromatographic technique that offers the advantages of high sample throughput and low solvent consumption.
Experimental Protocol for an HPTLC Method:
-
Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254 are commonly used.[4]
-
Mobile Phase: A mixture of solvents such as ethyl acetate, n-hexane, and methanol in a specific ratio (e.g., 8:1:1 v/v/v) can be used for development.[4]
-
Detection: Densitometric analysis is performed at a specific wavelength, for instance, 294 nm.[4]
-
Procedure: Standard and sample solutions are applied to the HPTLC plate as bands. The plate is then developed in a chamber containing the mobile phase. After development, the plate is dried, and the bands are scanned using a densitometer to quantify the amount of esomeprazole.
Capillary Electrophoresis (CE)
Capillary electrophoresis is a powerful separation technique that can be used for the enantiomeric purity testing of esomeprazole, distinguishing it from its R-enantiomer, omeprazole.[2]
Experimental Protocol for a Capillary Electrophoresis Method:
-
Electrolyte: A buffer solution, such as a Tris-phosphate buffer, is used as the electrolyte.
-
Capillary: A fused-silica capillary is employed for the separation.
-
Detection: UV detection is typically used.
-
Procedure: The sample is introduced into the capillary, and a high voltage is applied, causing the charged molecules to migrate at different velocities, leading to their separation.
Conclusion
The choice of an analytical method for the quantification of this compound depends on the specific requirements of the analysis. HPLC remains the method of choice for routine quality control due to its high accuracy, precision, and specificity, particularly its ability to act as a stability-indicating method. UV-Vis spectrophotometry offers a simple and rapid alternative for routine analysis where high specificity is not a critical requirement. HPTLC provides a high-throughput option for screening multiple samples simultaneously. Capillary electrophoresis is particularly valuable for assessing the enantiomeric purity of esomeprazole.
This guide provides a comparative overview to aid in the selection of the most appropriate analytical technique. It is essential to validate any chosen method according to the relevant regulatory guidelines (e.g., ICH) to ensure the reliability and accuracy of the results.
References
- 1. jfda-online.com [jfda-online.com]
- 2. Development and validation of a capillary electrophoresis method for determination of enantiomeric purity and related substances of esomeprazole in raw material and pellets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijrpr.com [ijrpr.com]
- 4. ijprajournal.com [ijprajournal.com]
A Comparative Guide to Bioequivalence of Esomeprazole Magnesium Trihydrate Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioequivalence of different oral formulations of esomeprazole magnesium trihydrate, a widely used proton pump inhibitor for the treatment of acid-related disorders.[1][2] The information presented is based on publicly available experimental data from bioequivalence studies, offering a valuable resource for professionals in drug development and research.
Mechanism of Action: Inhibition of the Gastric Proton Pump
Esomeprazole, the S-isomer of omeprazole, is a prodrug that requires activation in an acidic environment.[2][3] It specifically and irreversibly inhibits the H+/K+-ATPase (proton pump) on the secretory surface of gastric parietal cells.[4][5][6] This inhibition blocks the final step in gastric acid production, leading to a profound and sustained reduction in both basal and stimulated acid secretion.[7]
Below is a diagram illustrating the signaling pathway leading to gastric acid secretion and the point of inhibition by esomeprazole.
Caption: Signaling pathway of gastric acid secretion and inhibition by esomeprazole.
Comparative Bioequivalence Data
Bioequivalence is established when the rate and extent of absorption of the active ingredient from a test product are not significantly different from those of a reference product.[8] The key pharmacokinetic (PK) parameters used to assess bioequivalence are the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC).[9] For bioequivalence to be concluded, the 90% confidence interval (CI) for the ratio of the geometric means (Test/Reference) of Cmax and AUC must fall within the acceptance range of 80.00% to 125.00%.[10][11]
The following tables summarize the results from several bioequivalence studies comparing different enteric-coated capsule formulations of 40 mg this compound in healthy adult subjects.
Table 1: Bioequivalence of Esomeprazole Magnesium Enteric-Coated Capsules (40 mg) - Fasting Conditions
| Study Reference | Test Formulation | Reference Formulation | Pharmacokinetic Parameter | Geometric Mean Ratio (90% CI) | Conclusion |
| Liu ZZ, et al. (2020)[11] | Enteric-coated capsule | Nexium® Enteric-coated capsule | Cmax | 104.15% (98.20% - 110.46%) | Bioequivalent |
| AUC0-t | 105.26% (99.80% - 111.01%) | Bioequivalent | |||
| AUC0-∞ | 105.37% (99.97% - 111.06%) | Bioequivalent | |||
| Jin J, et al. (2023)[12] | Enteric-coated capsule | Nexium® Enteric-coated capsule | Cmax | 89.35% (82.27% - 97.03%) | Bioequivalent |
| AUC0-t | 107.61% (99.78% - 116.05%) | Bioequivalent | |||
| AUC0-∞ | 107.72% (99.87% - 116.20%) | Bioequivalent |
Table 2: Bioequivalence of Esomeprazole Magnesium Enteric-Coated Capsules (40 mg) - Fed Conditions
| Study Reference | Test Formulation | Reference Formulation | Pharmacokinetic Parameter | Geometric Mean Ratio (Point Estimate) | 95% CI Upper Limit for Scaled Average BE | Conclusion | |---|---|---|---|---|---| | Liu ZZ, et al. (2020)[1][10] | Enteric-coated capsule | Nexium® Enteric-coated capsule | Cmax | 0.9509 (within 0.80-1.25) | -0.1689 (≤ 0) | Bioequivalent | | | | | AUC0-t | 0.9003 (within 0.80-1.25) | -0.1015 (≤ 0) | Bioequivalent | | | | | AUC0-∞ | 0.8453 (within 0.80-1.25) | -0.0593 (≤ 0) | Bioequivalent |
Note: For the fed study by Liu et al. (2020), a reference-scaled average bioequivalence (RSABE) approach was used for data analysis due to high intra-subject variability. The acceptance criteria are based on the point estimate of the geometric mean ratio falling within 80.00-125.00% and the upper limit of the 95% confidence interval of the scaled difference being less than or equal to zero.
Experimental Protocols
The methodologies employed in the cited bioequivalence studies are consistent with regulatory guidelines. A typical experimental workflow is depicted below.
Caption: Standard workflow for a two-period crossover bioequivalence study.
Study Design
The referenced studies typically employ a randomized, open-label, single-dose, two-period, two-sequence crossover design.[10][12] This design is considered the gold standard for bioequivalence studies as it minimizes inter-subject variability, with each subject acting as their own control.[7] Studies are conducted under both fasting and fed conditions to assess the effect of food on drug absorption. A washout period of at least 7 days is maintained between the two treatment periods.[13]
Subject Population
Healthy adult male and female volunteers are typically enrolled in these studies. Inclusion and exclusion criteria are established to ensure the safety of the subjects and the integrity of the study data.
Drug Administration and Sample Collection
A single oral dose of the test and reference formulations (e.g., 40 mg esomeprazole magnesium) is administered with a standardized volume of water.[14] Serial blood samples are collected at predefined time points before and after drug administration (e.g., up to 12 or 14 hours post-dose) to characterize the plasma concentration-time profile of esomeprazole.[12]
Bioanalytical Method: LC-MS/MS
The concentration of esomeprazole in plasma samples is determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[14][15][16] This technique offers high sensitivity and selectivity for the quantification of drugs in biological matrices.
Typical LC-MS/MS Parameters for Esomeprazole Quantification:
| Parameter | Description |
| Chromatographic System | High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system |
| Column | C18 reversed-phase column (e.g., Xbridge C18, 50 x 4.6 mm, 5 µm)[14][15] |
| Mobile Phase | Isocratic or gradient mixture of an aqueous buffer (e.g., 5mM Ammonium formate, pH 9.0) and an organic solvent (e.g., Acetonitrile)[14][15] |
| Flow Rate | Typically 0.5 - 0.6 mL/min[14][15] |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[17] |
| Detection Mode | Multiple Reaction Monitoring (MRM)[14] |
| Precursor → Product Ion | m/z 346.1 → 198.0[14][17] |
| Internal Standard (IS) | A stable isotope-labeled analog, such as Omeprazole-d3 (m/z 349.0 → 197.9)[14][16] |
Pharmacokinetic and Statistical Analysis
Pharmacokinetic parameters, including Cmax, AUC from time zero to the last measurable concentration (AUC0-t), and AUC from time zero to infinity (AUC0-∞), are calculated from the plasma concentration-time data using non-compartmental methods.[8] Statistical analysis, typically an analysis of variance (ANOVA) on log-transformed Cmax and AUC data, is performed to determine the 90% confidence intervals for the ratio of the geometric means of the test and reference products.[9]
Formulation Composition
The reference product, Nexium®, is a delayed-release capsule containing enteric-coated pellets of this compound. The inactive ingredients in these pellets include glyceryl monostearate, hydroxypropyl cellulose, hypromellose, magnesium stearate, methacrylic acid copolymer type C, polysorbate 80, sugar spheres, talc, and triethyl citrate.[5][18] Generic formulations of esomeprazole magnesium delayed-release capsules contain the same active ingredient and are expected to have a similar composition of excipients to ensure bioequivalence.[19] One study on the formulation of esomeprazole magnesium delayed-release tablets mentioned the use of enteric coating polymers like hydroxylpropyl methylcellulose phthalate.[20]
Conclusion
The presented data from multiple studies consistently demonstrate that generic enteric-coated capsule formulations of this compound (40 mg) are bioequivalent to the reference product, Nexium®, under both fasting and fed conditions.[10][12] The experimental protocols employed in these studies are robust and adhere to regulatory standards, ensuring the reliability of the findings. The detailed methodologies and comparative data in this guide can serve as a valuable resource for researchers and professionals involved in the development and evaluation of esomeprazole formulations.
References
- 1. f6publishing.blob.core.windows.net [f6publishing.blob.core.windows.net]
- 2. Comparison of esomeprazole enteric-coated capsules vs esomeprazole magnesium in the treatment of active duodenal ulcer: A randomized, double-blind, controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Gastric H,K ATPase as a Drug Target: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Esomeprazole and H+/K+ - ATPase Interaction - Proteopedia, life in 3D [proteopedia.org]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Effect of the H, K-ATPase inhibitor, esomeprazole magnesium, on gut total antioxidant capacity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jjccgroup.org [jjccgroup.org]
- 8. dineshthakur.com [dineshthakur.com]
- 9. Bioavailability and Bioequivalence in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. wjgnet.com [wjgnet.com]
- 11. [PDF] Bioequivalence of two esomeprazole magnesium enteric-coated formulations in healthy Chinese subjects | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. allucent.com [allucent.com]
- 14. researchgate.net [researchgate.net]
- 15. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 16. semanticscholar.org [semanticscholar.org]
- 17. Development and validation of a high throughput UPLC–MS/MS method for simultaneous quantification of esomeprazole, rabeprazole and levosulpiride in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. accessdata.fda.gov [accessdata.fda.gov]
- 19. Esomeprazole Magnesium Capsules (esomeprazole magnesium): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 20. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Methods for Esomeprazole Magnesium Trihydrate
A detailed cross-validation of common analytical techniques for the quantification of esomeprazole magnesium trihydrate in pharmaceutical formulations, supported by experimental data and standardized protocols.
This guide offers a comparative analysis of three widely used analytical methods for the quantification of this compound: High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and UV-Vis Spectrophotometry. The following sections provide a detailed breakdown of the experimental protocols and a summary of their performance based on key validation parameters as established by the International Council for Harmonisation (ICH) guidelines.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method is critical in drug development and quality control to ensure the safety, efficacy, and quality of the final product. This comparison aims to provide researchers, scientists, and drug development professionals with the necessary data to make informed decisions based on the specific requirements of their analysis.
Data Summary
The performance of each analytical method was evaluated based on several key parameters, including linearity, accuracy (expressed as % recovery), and precision (expressed as % RSD). The results are summarized in the tables below.
| Parameter | HPLC | HPTLC | UV-Vis Spectrophotometry |
| Linearity Range | 10-400 µg/mL[1] | 20-120 ng/spot[2] | 5-35 µg/mL[3] |
| Correlation Coefficient (r²) | > 0.999[1] | 0.998[2] | 0.9997[3] |
| Accuracy (% Recovery) | 99.56-99.90%[1] | 99.42%[4] | 100.05-101.03%[3] |
| Precision (% RSD) | < 1.1%[1] | < 2% | < 2%[3] |
| Limit of Detection (LOD) | 0.0001 µg/mL[5] | 126.00 ng/spot[2] | Not specified |
| Limit of Quantitation (LOQ) | 0.0004 µg/mL[5] | 388.68 ng/spot[2] | 1.00 µg/mL[6] |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are based on validated methods from published studies.
High-Performance Liquid Chromatography (HPLC) Method
A simple, rapid, and precise HPLC method for the determination of esomeprazole magnesium in tablets has been developed and validated.[1]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Phenomenex Luna C18 (250 x 4.6 mm, 5 µm).[5]
-
Mobile Phase: A mixture of 0.025 M ammonium dihydrogen phosphate buffer and methanol (35:65 v/v), with the pH adjusted to 6.1.[1]
-
Flow Rate: 0.8 mL/min.[1]
-
Detection Wavelength: 302 nm.[1]
-
Injection Volume: 5 µL.[1]
-
Standard Preparation: A stock solution of this compound (1 mg/mL) is prepared in methanol. Working standards are prepared by diluting the stock solution with the mobile phase to achieve concentrations within the linear range.[1]
-
Sample Preparation: Twenty tablets are weighed and finely powdered. A quantity of powder equivalent to 40 mg of esomeprazole is dissolved in methanol, sonicated, and diluted to a final concentration within the calibration range.[1]
High-Performance Thin-Layer Chromatography (HPTLC) Method
An accurate and specific HPTLC method has been established for the analysis of this compound in combination with other drugs.[2]
-
Instrumentation: HPTLC system with a suitable applicator and scanner.
-
Stationary Phase: Pre-coated silica gel 60 F254 aluminum plates (10 x 10 cm).[2]
-
Mobile Phase: A mixture of ethyl acetate, toluene, and methanol (4:5.5:0.5 v/v/v).[2]
-
Detection Wavelength: 285 nm.[2]
-
Standard Preparation: A stock solution of this compound is prepared in methanol.
-
Sample Application: The standard and sample solutions are applied to the HPTLC plate as bands.
-
Development: The plate is developed in a twin-trough chamber saturated with the mobile phase.
-
Densitometric Analysis: After development, the plate is dried and scanned at the detection wavelength.
UV-Vis Spectrophotometric Method
A simple and cost-effective UV-Vis spectrophotometric method has been developed for the estimation of this compound.[3]
-
Instrumentation: A UV-Vis double beam spectrophotometer.
-
Solvent: A mixture of methanol and chloroform (80:20 v/v).[3]
-
Reagent: Indigo Carmine.[3]
-
Maximum Wavelength (λmax): 617 nm.[3]
-
Standard Preparation: A stock solution of this compound is prepared in the solvent. Serial dilutions are made to obtain concentrations within the linear range.
-
Sample Preparation: Tablet powder equivalent to a known amount of esomeprazole is dissolved in the solvent, filtered, and diluted to a concentration within the calibration range.
-
Analysis: The absorbance of the standard and sample solutions is measured at the λmax against a solvent blank.
Visualizing the Workflow
To better understand the logical flow of the analytical processes, the following diagrams illustrate the experimental workflows for each method.
Caption: Workflow for the HPLC analysis of this compound.
Caption: Workflow for the HPTLC analysis of this compound.
Caption: Workflow for the UV-Vis spectrophotometric analysis of esomeprazole.
References
A Preclinical Comparison of Esomeprazole Magnesium Hydrate and Trihydrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical data available for esomeprazole magnesium hydrate and esomeprazole magnesium trihydrate. While both are forms of the S-isomer of omeprazole, a potent proton pump inhibitor, subtle differences in their hydration state may influence their biological activity and physicochemical properties. This document summarizes key experimental findings and provides detailed methodologies to support further research and development.
Physicochemical Properties
The degree of hydration can impact a drug's stability and solubility. While direct comparative preclinical studies on all physicochemical properties are limited, some data is available for different esomeprazole magnesium hydrates. The stability of esomeprazole magnesium hydrates in water has been reported to follow the order: trihydrate > dihydrate form A > tetrahydrate > dihydrate form B.[1] Conversely, the solubility in water follows the reverse order: dihydrate form B > tetrahydrate > dihydrate form A > trihydrate.[1] this compound is reported to be soluble in methanol and ethanol but has low solubility in water.[1] The stability of esomeprazole magnesium is pH-dependent, with rapid degradation in acidic conditions and acceptable stability in alkaline conditions.[2] At a pH of 6.8, the half-life of the magnesium salt is approximately 19 hours at 25°C and 8 hours at 37°C.[2]
Preclinical Efficacy in a Preeclampsia Model
A key preclinical study directly compared the in vitro efficacy of esomeprazole magnesium hydrate (MH) and this compound (MTH) in human models of preeclampsia. The study investigated their effects on key pathophysiological markers of the disease.[3]
Key Findings:
| Parameter | Esomeprazole Magnesium Hydrate (MH) | This compound (MTH) | Cell/Tissue Model |
| sFLT-1 Secretion | Reduced | Reduced | Primary Cytotrophoblast |
| Reduced | No significant reduction (though a trend was observed) | Human Umbilical Vein Endothelial Cells (HUVECs)[3][4] | |
| Endothelial Dysfunction Markers (VCAM-1 and ET-1 mRNA expression) | Mitigated | Mitigated | HUVECs |
| Reactive Oxygen Species (ROS) Production | No effect | No effect | Primary Cytotrophoblast |
| Vasodilation | Induced vasodilation at 100 µM | Induced vasodilation at 100 µM | Human Omental Arteries |
Overall, in these in vitro studies, esomeprazole magnesium hydrate was found to be more efficacious than the trihydrate form in reducing sFLT-1 secretion from HUVECs.[3]
Experimental Protocols
sFLT-1 Secretion Assay (ELISA)
-
Cell Culture: Primary human cytotrophoblasts and HUVECs were cultured under standard conditions.
-
Treatment: Cells were treated with 100 µM of either esomeprazole magnesium hydrate or this compound.
-
Sample Collection: Supernatants from the cell cultures were collected after the treatment period.
-
ELISA: The concentration of soluble fms-like tyrosine kinase-1 (sFLT-1) in the supernatants was quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.
Endothelial Dysfunction Marker Expression (qPCR)
-
Cell Culture and Treatment: HUVECs were cultured and treated with the respective esomeprazole compounds as described above.
-
RNA Extraction: Total RNA was extracted from the treated cells using a suitable RNA isolation kit.
-
Reverse Transcription: The extracted RNA was reverse-transcribed into complementary DNA (cDNA).
-
qPCR: Quantitative real-time polymerase chain reaction (qPCR) was performed on the cDNA to measure the mRNA expression levels of vascular cell adhesion molecule-1 (VCAM-1) and endothelin-1 (ET-1). Gene expression was normalized to a suitable housekeeping gene.
Reactive Oxygen Species (ROS) Assay
-
Cell Culture and Treatment: Primary cytotrophoblasts were pre-incubated with either esomeprazole magnesium hydrate or trihydrate.
-
Induction of Oxidative Stress: Oxidative stress was induced by treating the cells with sodium azide.
-
ROS Detection: The production of reactive oxygen species was measured using a suitable fluorescent probe-based ROS assay kit.
Vasodilation Assessment (Wire Myography)
-
Tissue Preparation: Human omental arteries were dissected and mounted on a wire myograph.
-
Constriction: The arteries were pre-constricted with the thromboxane agonist U44619.
-
Treatment: The constricted arteries were then treated with increasing concentrations (0.1–100 µM) of either esomeprazole magnesium hydrate or this compound.
-
Measurement: The relaxation of the arteries was measured and expressed as a percentage of the maximum relaxation induced by bradykinin.
Visualizations
References
- 1. Crystallization of Esomeprazole Magnesium Water/Butanol Solvate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. mdpi.com [mdpi.com]
- 4. Assessment of the Proton Pump Inhibitor, Esomeprazole Magnesium Hydrate and Trihydrate, on Pathophysiological Markers of Preeclampsia in Preclinical Human Models of Disease - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Esomeprazole Magnesium Trihydrate in a Laboratory Setting
This document provides essential safety and logistical information for the proper disposal of esomeprazole magnesium trihydrate, ensuring compliance with safety regulations and environmental protection. The following procedures are intended for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
This compound is a compound that requires careful handling. It is harmful if swallowed and may cause an allergic skin reaction[1][2]. Furthermore, it is recognized as being harmful to aquatic life with long-lasting effects[1]. Therefore, appropriate personal protective equipment (PPE) should always be worn when handling this substance.
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification | Rationale |
| Gloves | Chemically resistant (e.g., nitrile) | To prevent skin contact and potential allergic reactions[1]. |
| Eye Protection | Safety goggles with side-shields | To protect eyes from dust or splashes[3]. |
| Lab Coat | Standard laboratory coat | To protect personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary if dust is generated[3]. | To prevent inhalation of airborne particles. |
In the event of a spill, it is crucial to prevent the generation of dust and avoid releasing the substance into the environment[1][4]. Spills should be carefully cleaned up using a method that controls dust, such as with a damp cloth or a filtered vacuum, and the collected material must be treated as hazardous waste[4][5].
Waste Characterization and Segregation
Proper segregation of chemical waste is a critical step in ensuring safe disposal. This compound waste should be classified as hazardous chemical waste.
Waste Classification:
| Parameter | Classification |
| Physical State | Solid |
| Chemical Name | This compound |
| Hazard Class | Harmful if swallowed, potential skin sensitizer, harmful to aquatic life[1][2]. |
This waste must be segregated from other waste streams, such as non-hazardous waste, sharps, and biological waste. It is also important to not mix it with incompatible chemicals[6][7].
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to local, state, and national regulations[1]. The primary recommended method of disposal is through an approved hazardous waste disposal facility[8].
Disposal Procedure:
-
Containerization:
-
Place the this compound waste into a designated, compatible, and properly sealed hazardous waste container[6][7]. The original container is often a suitable choice[5].
-
The container must be in good condition, free from leaks, and made of a material compatible with the chemical[5].
-
Ensure the container is not overfilled to allow for expansion[7].
-
-
Labeling:
-
Storage:
-
Disposal Request:
The recommended final disposal method is incineration by an accredited disposal contractor[1][2].
Experimental Workflow for Disposal
The following diagram outlines the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. astrazeneca.com.au [astrazeneca.com.au]
- 2. biosynth.com [biosynth.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. camberpharma.com [camberpharma.com]
- 5. vumc.org [vumc.org]
- 6. danielshealth.com [danielshealth.com]
- 7. resources.finalsite.net [resources.finalsite.net]
- 8. aksci.com [aksci.com]
- 9. orf.od.nih.gov [orf.od.nih.gov]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
